Product packaging for Thermopsine(Cat. No.:)

Thermopsine

Cat. No.: B1212482
M. Wt: 244.33 g/mol
InChI Key: FQEQMASDZFXSJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Thermopsine has been reported in Thermopsis lanceolata, Lupinus pusillus, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H20N2O B1212482 Thermopsine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c18-15-6-3-5-14-11-8-12(10-17(14)15)13-4-1-2-7-16(13)9-11/h3,5-6,11-13H,1-2,4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQEQMASDZFXSJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CC3CC(C2C1)CN4C3=CC=CC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

486-89-5
Record name (1R,9R,10R)-7,15-diazatetracyclo[7.7.1.0^{2,7}.0^{10,15}]heptadeca-2,4-dien-6-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide on the Biological Activity and Therapeutic Potential of Thermopsine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thermopsine, a quinolizidine alkaloid primarily isolated from plants of the Thermopsis and Sophora genera, has emerged as a compound of interest for its diverse biological activities. This technical guide provides a comprehensive overview of the current state of knowledge regarding this compound's biological effects and therapeutic potential. It delves into its cytotoxic, anti-inflammatory, neuroprotective, antiviral, and insecticidal properties, presenting available quantitative data, detailed experimental methodologies, and postulated mechanisms of action involving key signaling pathways. This document aims to serve as a foundational resource for researchers and professionals in drug discovery and development, facilitating further investigation into the therapeutic applications of this compound.

Introduction

This compound is a tetracyclic quinolizidine alkaloid found in various plant species, notably those belonging to the Thermopsis (false lupins) and Sophora genera.[1] Alkaloids, a class of naturally occurring organic compounds containing at least one nitrogen atom, are known for their wide range of pharmacological activities.[2] Quinolizidine alkaloids, in particular, have demonstrated a variety of biological effects, including neuroprotective, anti-inflammatory, and cytotoxic activities.[3][4] This guide synthesizes the available scientific literature on this compound to provide a detailed technical overview of its biological activities and to explore its potential as a therapeutic agent.

Biological Activities and Therapeutic Potential

The biological activities of this compound and its derivatives span a range of potential therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders. While research specifically on this compound is somewhat limited, studies on related quinolizidine alkaloids and extracts from this compound-containing plants provide valuable insights into its potential applications.

Cytotoxic and Anticancer Activity

While direct IC50 values for this compound against various cancer cell lines are not extensively reported in the readily available literature, studies on extracts from plants known to contain this compound, such as Thermopsis lanceolata, have demonstrated cytotoxic effects. For instance, fractions from Thermopsis rhombifolia extracts have shown dose-dependent cytotoxicity on HCT 116 cells.[5] The broader class of quinolizidine alkaloids has been investigated for its anticancer properties, with mechanisms often involving the induction of apoptosis.[4] The evaluation of related alkaloids suggests that this compound may warrant further investigation as a potential anticancer agent.

Insecticidal, Antiviral, and Antifungal Activities

Research on this compound-based alkaloids isolated from the seeds of Thermopsis lanceolata, referred to as "thermlanseedlines," has revealed notable insecticidal, antiviral, and antifungal properties. While specific data for this compound is not provided, these findings for its close derivatives are highly indicative of its potential in these areas.

Table 1: Quantitative Data on the Biological Activity of this compound-Based Alkaloids

Compound ClassActivityTest Organism/VirusMetricValueReference
Thermlanseedline (Compound 1)InsecticidalAphis fabaeLC5025.2 mg/L[6]
Thermlanseedline (Compound 6)AntiviralTomato Spotted Wilt Virus (TSWV)-Significant Activity[6]
Thermlanseedline (Compound 3)AntifungalPhytophthora capsicaEC5017.7 µg/mL[6]
Neuroprotective Effects

Quinolizidine alkaloids have been shown to possess neuroprotective properties. One study on a quinolizidine alkaloid extract from Teline monspessulanna demonstrated neuroprotection in a cellular model of Alzheimer's disease. The mechanism was linked to the modulation of neuronal nicotinic acetylcholine receptors (nAChRs) and the subsequent activation of the PI3K/Akt/Bcl-2 survival pathway.[3] Given that this compound is a quinolizidine alkaloid, it is plausible that it may exert similar neuroprotective effects through this or related signaling pathways.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is suggested by studies on Thermopsis lanceolata, a plant known to contain this alkaloid and used in traditional medicine for its anti-inflammatory properties.[7] While direct experimental evidence for this compound's anti-inflammatory activity is not yet abundant, the broader class of alkaloids has been extensively reviewed for such properties, often linked to the inhibition of pro-inflammatory signaling pathways like NF-κB.[8][9]

Mechanisms of Action and Signaling Pathways

The precise molecular mechanisms underlying the biological activities of this compound are not yet fully elucidated. However, based on studies of related quinolizidine alkaloids and general knowledge of alkaloid pharmacology, several key signaling pathways are likely to be involved.

PI3K/Akt/Bcl-2 Signaling Pathway

The neuroprotective effects observed with a quinolizidine alkaloid extract point towards the activation of the PI3K/Akt/Bcl-2 signaling cascade.[3] This pathway is a critical regulator of cell survival and apoptosis. Activation of this pathway could be a key mechanism for this compound's potential neuroprotective effects.

PI3K_Akt_Bcl2_Pathway This compound This compound nAChR nAChR This compound->nAChR Activates PI3K PI3K nAChR->PI3K Activates Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 Akt->Bcl2 Upregulates Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Neuroprotection Neuroprotection Bcl2->Neuroprotection Promotes

PI3K/Akt/Bcl-2 pathway activation.
NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. Many natural products, including various alkaloids, exert their anti-inflammatory effects by inhibiting this pathway.[8] It is hypothesized that this compound may also modulate NF-κB signaling, thereby reducing the expression of pro-inflammatory cytokines and mediators.

NF_kB_Pathway Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Inflammatory_Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Induces This compound This compound This compound->IKK Inhibits? MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Seed_Cells Seed Cells in 96-well Plate Treat_Cells Treat with this compound (various concentrations) Seed_Cells->Treat_Cells Incubate_24_72h Incubate (24-72h) Treat_Cells->Incubate_24_72h Add_MTT Add MTT Solution Incubate_24_72h->Add_MTT Incubate_2_4h Incubate (2-4h) Add_MTT->Incubate_2_4h Add_Solubilizer Add Solubilization Solution Incubate_2_4h->Add_Solubilizer Read_Absorbance Read Absorbance (570 nm) Add_Solubilizer->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50

References

The Alkaloid Thermopsine: A Comprehensive Technical Guide to its Discovery and Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thermopsine, a quinolizidine alkaloid predominantly found in plants of the Fabaceae family, has garnered interest for its potential pharmacological activities. This technical guide provides an in-depth overview of the discovery, natural sources, and extraction of this compound. It aims to serve as a comprehensive resource for researchers and professionals in drug development by presenting quantitative data, detailed experimental protocols, and visual representations of experimental workflows and potential biological pathways.

Discovery of this compound

The history of this compound's discovery is intertwined with the broader investigation of quinolizidine alkaloids from plants of the Thermopsis and related genera. While a precise date and individual discoverer are not prominently documented in readily available literature, early research on the alkaloidal constituents of Thermopsis species in the mid-20th century led to the isolation and characterization of several related compounds.

This compound was identified as a stereoisomer of anagyrine, another well-known quinolizidine alkaloid. This structural relationship was a key step in its characterization, suggesting that this compound possesses the same fundamental chemical skeleton as anagyrine but differs in the spatial arrangement of its atoms. This stereoisomerism is crucial as it can significantly influence the biological activity of the compound.

Natural Sources of this compound

This compound is primarily found in various species of the Fabaceae (legume) family. The concentration of the alkaloid can vary depending on the plant species, the part of the plant, and the geographical location.

Table 1: Quantitative Yield of this compound from Various Natural Sources

Plant SpeciesPlant PartThis compound ContentReference
Thermopsis lanceolataHerbRich in this compound[1]
Thermopsis lanceolataSeedsLower in this compound, rich in cytisine[1]
Lupinus pusillusWhole PlantPresence reported
Euchresta horsfieldiiNot specifiedPresence reported
Oxytropis ochrocephalaNot specifiedPresence reported

Note: Quantitative data on the precise percentage or mg/g yield of this compound from many of these sources is not consistently reported across the literature. The table reflects the relative abundance where mentioned.

Experimental Protocols

Extraction of this compound and Cytisine from Thermopsis lanceolata Seeds

The following protocol is based on a patented method for the extraction of alkaloids from Thermopsis lanceolata seeds.

3.1.1. Materials and Equipment

  • Dried and crushed Thermopsis lanceolata seeds

  • 95% Ethanol

  • Organic solvent (e.g., chloroform, ethyl acetate)

  • Acid solution (e.g., hydrochloric acid, sulfuric acid)

  • Alkaline reagent (e.g., sodium hydroxide, ammonium hydroxide)

  • Rotary evaporator

  • Separatory funnel

  • Filtration apparatus

  • Crystallization dishes

3.1.2. Procedure

  • Extraction: Macerate the crushed seeds of Thermopsis lanceolata with 95% ethanol at room temperature. The extraction is typically carried out over several days with periodic shaking.

  • Concentration: Filter the ethanolic extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Acid-Base Extraction:

    • Dissolve the crude extract in an acidic aqueous solution.

    • Wash the acidic solution with an organic solvent to remove non-alkaloidal impurities.

    • Make the aqueous solution alkaline by adding an alkaline reagent.

    • Extract the liberated free alkaloids with an organic solvent.

  • Separation of this compound:

    • Back-extract the organic layer containing the total alkaloids with an acid solution.

    • Carefully neutralize the acidic solution. As the pH increases, this compound will precipitate out of the solution.

    • Collect the precipitated this compound by filtration.

  • Purification: Recrystallize the crude this compound from a suitable solvent to obtain the purified product.

Quantification of this compound by HPTLC-Densitometry

This method is suitable for the quantitative analysis of this compound in plant extracts.[1]

3.2.1. Materials and Equipment

  • HPTLC plates (Silica gel 60 F254)

  • This compound reference standard

  • Developing solvent system (e.g., chloroform:methanol:ammonia)

  • Densitometer

  • Sample application device

3.2.2. Procedure

  • Sample and Standard Preparation: Prepare solutions of the plant extract and the this compound reference standard of known concentrations.

  • Application: Apply known volumes of the sample and standard solutions to the HPTLC plate as bands.

  • Development: Develop the plate in a saturated chromatographic chamber with the chosen developing solvent system.

  • Densitometric Analysis: After development, dry the plate and scan it with a densitometer at the wavelength of maximum absorbance for this compound.

  • Quantification: Compare the peak area of the this compound spot in the sample chromatogram with the peak area of the reference standard to calculate the concentration of this compound in the sample.

Visualizations

Experimental Workflow for this compound Extraction

Extraction_Workflow start Crushed Thermopsis lanceolata Seeds extraction Maceration with 95% Ethanol start->extraction concentration Concentration of Ethanolic Extract (Rotary Evaporator) extraction->concentration acid_base Acid-Base Extraction concentration->acid_base separation Separation of this compound (pH Adjustment & Precipitation) acid_base->separation purification Recrystallization separation->purification final_product Purified this compound purification->final_product

Fig. 1: Experimental workflow for the extraction and purification of this compound.
Postulated Signaling Pathway for this compound's Biological Activity

The precise molecular signaling pathway of this compound is not yet fully elucidated in publicly available scientific literature. However, based on its known biological activities, such as antiviral and insecticidal effects, and the mechanisms of action of structurally related quinolizidine alkaloids, a plausible logical pathway can be postulated. Many alkaloids exert their effects by interacting with neurotransmitter receptors or by interfering with viral replication processes.

The following diagram illustrates a hypothetical pathway where this compound may act as an antagonist at nicotinic acetylcholine receptors (nAChRs), a common target for insecticides, and a potential mechanism for its antiviral activity through the inhibition of viral entry or replication.

Thermopsine_Signaling cluster_insecticidal Postulated Insecticidal Activity cluster_antiviral Postulated Antiviral Activity thermopsine_i This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) thermopsine_i->nAChR Antagonistic Binding ion_channel Ion Channel Blockage nAChR->ion_channel Inhibition paralysis Nervous System Disruption (Paralysis) ion_channel->paralysis Leads to thermopsine_v This compound viral_entry Viral Entry/ Replication Machinery thermopsine_v->viral_entry Interference inhibition Inhibition of Viral Lifecycle viral_entry->inhibition Results in protection Host Cell Protection inhibition->protection

Fig. 2: Postulated mechanisms of this compound's biological activities.

Conclusion

This compound remains a compound of interest for its potential bioactivities. This guide has summarized the current knowledge regarding its discovery, natural occurrence, and methods for its extraction and analysis. The provided experimental protocols offer a practical starting point for researchers. Further investigation is warranted to fully elucidate the quantitative distribution of this compound across a wider range of plant species and to definitively map its molecular signaling pathways to unlock its full therapeutic and biotechnological potential.

References

The Thermopsine Biosynthesis Pathway in Thermopsis lanceolata: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of the current understanding of the thermopsine biosynthesis pathway in Thermopsis lanceolata. While research directly focused on this species is limited, this document consolidates information from studies on the broader family of quinolizidine alkaloids (QAs) to present a putative pathway for this compound synthesis. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data where available, and visual representations of the biosynthetic pathway and relevant experimental workflows.

Introduction to Thermopsis lanceolata and this compound

Thermopsis lanceolata, a member of the Leguminosae family, is a perennial herb known for its production of a diverse array of quinolizidine alkaloids (QAs).[1][2][3] These alkaloids are of significant interest due to their wide range of biological activities, including anti-viral and insecticidal properties.[3][4][5] The alkaloid profile of T. lanceolata varies within the plant, with the herb being particularly rich in this compound and the seeds having a high concentration of cytisine.[6] Other QAs, such as those of the anagyrine-type, have also been isolated from this plant.[3] Understanding the biosynthesis of these compounds is crucial for their potential biotechnological production and for the development of novel therapeutic agents.

The Putative this compound Biosynthesis Pathway

The biosynthesis of this compound, a tetracyclic quinolizidine alkaloid, is believed to follow the general pathway established for other members of this class, originating from the amino acid L-lysine.[1][7][8] The pathway can be divided into the initial formation of the key intermediate, cadaverine, followed by a series of cyclization and modification reactions.

Formation of Cadaverine from L-Lysine

The committed step in QA biosynthesis is the decarboxylation of L-lysine to form cadaverine.[1][8][9] This reaction is catalyzed by the enzyme lysine decarboxylase (LDC). Studies on the closely related species Thermopsis chinensis have led to the isolation and characterization of a lysine/ornithine decarboxylase (L/ODC) involved in this step.[9][10] This enzyme exhibits a preference for L-lysine, highlighting its central role in the QA pathway.

From Cadaverine to the Quinolizidine Skeleton

Following its synthesis, cadaverine is oxidatively deaminated by a copper amine oxidase (CuAO) to produce 5-aminopentanal.[1][8] This intermediate then spontaneously cyclizes to form the Schiff base, Δ¹-piperideine.[1][7][8] The subsequent steps leading to the complex tetracyclic structure of this compound are less well-defined but are thought to involve the condensation of three molecules of cadaverine, likely via Δ¹-piperideine intermediates, to form the characteristic quinolizidine ring system.

This compound Biosynthesis Pathway cluster_0 Core Pathway cluster_1 Putative Downstream Synthesis Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine Lysine Decarboxylase (LDC) Aminopentanal 5-Aminopentanal Cadaverine->Aminopentanal Copper Amine Oxidase (CuAO) Piperideine Δ¹-Piperideine Aminopentanal->Piperideine Spontaneous Cyclization Lupanine Lupanine (Tetracyclic Intermediate) Piperideine->Lupanine Multiple Enzymatic Steps (Putative) This compound This compound Lupanine->this compound Tailoring Enzymes (e.g., Hydroxylases, Dehydrogenases) (Putative)

A putative biosynthetic pathway for this compound in Thermopsis lanceolata.

Key Enzymes in this compound Biosynthesis

While the complete enzymatic cascade for this compound synthesis has not been elucidated, key enzymes in the upstream pathway have been identified and characterized in related species.

EnzymeAbbreviationFunctionSubstrateProductNotes
Lysine DecarboxylaseLDCDecarboxylation of L-lysineL-LysineCadaverineThe first committed step in QA biosynthesis.[1][8][9] Characterized in the related species Thermopsis chinensis.[9][10]
Copper Amine OxidaseCuAOOxidative deamination of cadaverineCadaverine5-AminopentanalLeads to the formation of the precursor for the piperidine ring.[1][8]
Acyltransferases-Esterification of QA skeletonsQA alcoholsQA estersResponsible for the structural diversity of QAs, though their specific role in this compound synthesis is unknown.[1][2]

Quantitative Data

Quantitative data on the this compound biosynthesis pathway in T. lanceolata is limited. The available data primarily focuses on the biological activity of isolated alkaloids.

CompoundOrganismBioassayResult (LC50)Reference
Cytisine-type 1Aphis fabaeInsecticidal activity43.15 mg/L[3][5]
Cytisine-type 2Aphis fabaeInsecticidal activity46.47 mg/L[3][5]

Experimental Protocols

The study of alkaloid biosynthesis pathways employs a range of molecular biology and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Cloning and Functional Characterization of Lysine Decarboxylase (LDC)

This protocol describes a general workflow for identifying and characterizing the LDC gene.

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from young leaves of T. lanceolata using a commercial kit. First-strand cDNA is synthesized from the total RNA using a reverse transcriptase.

  • Gene Isolation: Degenerate primers are designed based on conserved regions of known LDC sequences from other leguminous plants. PCR is performed on the cDNA to amplify a partial LDC sequence. The full-length cDNA is then obtained using 5' and 3' RACE (Rapid Amplification of cDNA Ends).

  • Heterologous Expression: The full-length LDC open reading frame is cloned into an expression vector (e.g., pET vector) and transformed into E. coli. Protein expression is induced, and the recombinant LDC is purified.

  • Enzyme Assays: The activity of the purified recombinant LDC is assayed by measuring the conversion of L-lysine to cadaverine. This can be quantified using HPLC or by measuring the release of radiolabeled CO2 from [1-14C]-L-lysine. Kinetic parameters (Km and Vmax) are determined by varying the substrate concentration.

Alkaloid Profiling using HPTLC-Densitometry

This method is used for the separation and quantification of alkaloids in plant extracts.[6][11]

  • Sample Preparation: Dried and powdered plant material (e.g., herb or seeds) is extracted with an acidic solution (e.g., 0.5 M HCl) to protonate the alkaloids and increase their solubility. The extract is then made alkaline (e.g., with NH4OH) and partitioned with an organic solvent (e.g., chloroform) to isolate the crude alkaloid fraction.

  • Chromatography: The crude alkaloid extract is applied to an HPTLC plate (e.g., silica gel 60 F254). The plate is developed in a suitable mobile phase to separate the different alkaloids.

  • Detection and Quantification: The separated alkaloid bands are visualized under UV light. The plates are then scanned with a densitometer to quantify the amount of each alkaloid by comparing the peak areas to those of known standards (e.g., this compound and cytisine).[6][11]

Experimental_Workflow_LDC_Characterization cluster_workflow Workflow for LDC Gene Characterization start Plant Tissue (T. lanceolata) rna_extraction RNA Extraction start->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis pcr PCR with Degenerate Primers & RACE cdna_synthesis->pcr cloning Cloning into Expression Vector pcr->cloning expression Heterologous Expression in E. coli cloning->expression purification Protein Purification expression->purification assay Enzyme Activity Assays (HPLC or Radiometric) purification->assay kinetics Determination of Kinetic Parameters assay->kinetics

A generalized experimental workflow for the cloning and characterization of LDC.

Future Prospects

The elucidation of the complete this compound biosynthesis pathway in T. lanceolata requires further research. Next-generation sequencing and transcriptomic analysis of different plant tissues could identify candidate genes for the downstream steps of the pathway. Functional characterization of these genes through heterologous expression and gene silencing techniques will be essential to confirm their roles. A deeper understanding of this pathway could enable the metabolic engineering of microorganisms or plants for the sustainable production of this compound and other valuable quinolizidine alkaloids.

References

An In-depth Technical Guide on the Known Protein Binding Sites for Thermopsine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The current body of scientific literature lacks specific, detailed information regarding the direct protein binding sites of the alkaloid thermopsine. While preliminary studies suggest potential biological activities, including antiviral and insecticidal effects, the precise molecular targets and the associated signaling pathways remain largely uncharacterized. This guide, therefore, summarizes the available information on this compound's observed biological effects and draws broader context from the known mechanisms of the quinolizidine alkaloid class to which it belongs. Further empirical research is critically needed to elucidate the specific protein interactions of this compound.

Introduction to this compound

This compound is a quinolizidine alkaloid, a class of naturally occurring nitrogen-containing compounds found in various plant species, particularly in the family Fabaceae. These alkaloids are known for a wide range of pharmacological and toxicological effects. Structurally, this compound possesses a tetracyclic ring system characteristic of this class. While research on many quinolizidine alkaloids has identified interactions with various receptors and enzymes, this compound itself has been the subject of limited investigation.

Known Biological Activities and Potential Protein Interactions

The primary indications of this compound's biological activity come from studies on its antiviral and insecticidal properties. These preliminary findings suggest that this compound may interact with specific proteins in viruses and insects, although direct binding has not been quantitatively demonstrated.

Antiviral Activity

Recent research has hinted at the potential for this compound to inhibit viral replication. One study suggested that this compound may interact with the main protease (Mpro) of SARS-CoV-2. An increase in the melting temperature of Mpro in the presence of this compound was observed, which can be indicative of a binding event that stabilizes the protein structure. However, this observation is indirect and requires further validation through direct binding assays to determine the binding affinity and specific site of interaction.

Another area of investigation is this compound's activity against plant viruses, such as the Tomato Spotted Wilt Virus (TSWV) . It has been hypothesized that this compound could interfere with viral replication by binding to the N protein of TSWV, which is crucial for encapsidating the viral genome. This interaction, if confirmed, would disrupt the formation of new viral particles.

Insecticidal Activity

This compound has also been reported to possess insecticidal properties. The precise mechanism of this activity is currently unknown. However, based on the known modes of action of other insecticidal alkaloids, potential protein targets in insects could include:

  • Nicotinic acetylcholine receptors (nAChRs): Many alkaloids exert their insecticidal effects by acting as agonists or antagonists of nAChRs in the insect central nervous system, leading to paralysis and death.

  • GABA-gated chloride channels: Another common target for insecticides, where binding can disrupt neurotransmission.

  • Voltage-gated sodium channels: Interference with these channels can disrupt nerve impulse transmission.

It is important to reiterate that the interaction of this compound with these or any other specific insect proteins has not been experimentally verified.

Quantitative Data on Protein Binding

As of the latest literature review, there is no publicly available quantitative data (e.g., Kd, Ki, IC50 values) describing the binding of this compound to any specific protein target. The absence of this data is a significant gap in the understanding of this compound's mechanism of action and a key area for future research.

Methodologies for Elucidating Protein Binding Sites

To advance the understanding of this compound's molecular interactions, a variety of established experimental protocols can be employed. The following outlines a potential workflow for identifying and characterizing this compound's protein binding partners.

Target Identification
  • Affinity Chromatography-Mass Spectrometry (AC-MS): This is a powerful technique to identify unknown protein targets. This compound can be immobilized on a chromatography resin, which is then used to "pull down" interacting proteins from a cell or tissue lysate. The bound proteins are subsequently identified using mass spectrometry.

  • Thermal Proteome Profiling (TPP): TPP can identify protein targets by observing changes in protein thermal stability across the proteome upon ligand binding. An increase in the melting temperature of a protein in the presence of this compound suggests a direct interaction.

Binding Affinity and Kinetics

Once a potential protein target is identified, the binding affinity and kinetics can be quantified using various biophysical techniques:

  • Surface Plasmon Resonance (SPR): SPR is a label-free technique that can determine the on-rate (ka), off-rate (kd), and dissociation constant (Kd) of a ligand-protein interaction in real-time.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy (ΔH), and entropy (ΔS).

  • Radioligand Binding Assays: If a radiolabeled version of this compound can be synthesized, competitive binding assays can be performed to determine the inhibition constant (Ki) against a known ligand for the target protein.

Potential Signaling Pathways

Given the lack of confirmed protein targets for this compound, any discussion of its impact on signaling pathways is purely speculative. However, based on the general activities of quinolizidine alkaloids, potential pathways that could be modulated by this compound include:

  • Cholinergic signaling: If this compound interacts with nicotinic or muscarinic acetylcholine receptors, it would directly impact cholinergic neurotransmission.

  • Calcium signaling: Disruption of ion channels or G-protein coupled receptors could lead to alterations in intracellular calcium levels, affecting a multitude of cellular processes.

The following diagram illustrates a hypothetical workflow for investigating the protein binding and downstream effects of this compound.

Thermopsine_Investigation_Workflow cluster_0 Target Identification cluster_1 Binding Characterization cluster_2 Functional Analysis Affinity Chromatography Affinity Chromatography Surface Plasmon Resonance Surface Plasmon Resonance Affinity Chromatography->Surface Plasmon Resonance Validate and quantify binding Thermal Proteome Profiling Thermal Proteome Profiling Isothermal Titration Calorimetry Isothermal Titration Calorimetry Thermal Proteome Profiling->Isothermal Titration Calorimetry Determine thermodynamics Enzyme Inhibition Assays Enzyme Inhibition Assays Surface Plasmon Resonance->Enzyme Inhibition Assays Assess functional impact Cell-based Signaling Assays Cell-based Signaling Assays Isothermal Titration Calorimetry->Cell-based Signaling Assays Investigate downstream effects Radioligand Binding Assay Radioligand Binding Assay Radioligand Binding Assay->Enzyme Inhibition Assays This compound This compound This compound->Affinity Chromatography Identify potential binding partners This compound->Thermal Proteome Profiling Identify protein targets

Hypothetical workflow for this compound target identification and validation.

Conclusion and Future Directions

The study of this compound's protein binding sites is in its infancy. While preliminary evidence suggests antiviral and insecticidal activities, the molecular mechanisms underlying these effects are yet to be elucidated. The immediate future of this compound research should focus on the systematic identification of its direct protein targets using modern proteomic and biophysical techniques. The subsequent quantification of these binding interactions and the exploration of their impact on cellular signaling pathways will be crucial for understanding the pharmacological and toxicological profile of this quinolizidine alkaloid and for its potential development as a lead compound in drug discovery or as a biopesticide.

Thermopsine: A Technical Guide on its Role in Traditional Medicine and Future Pharmacological Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thermopsine, a quinolizidine alkaloid found in various plants of the Thermopsis and other genera, has a history of use in traditional medicine, primarily for gastrointestinal ailments. While its direct pharmacological data remains limited, emerging research on structurally related quinolizidine alkaloids suggests a broad spectrum of potential therapeutic activities, including anticancer, anti-inflammatory, antiviral, and insecticidal properties. This technical guide provides a comprehensive overview of this compound, summarizing its chemical properties, traditional applications, and potential mechanisms of action based on current scientific understanding of related compounds. This document aims to serve as a foundational resource for researchers and professionals in drug development by presenting available data, outlining detailed experimental protocols for future investigation, and visualizing potential signaling pathways.

Introduction

This compound is a naturally occurring tetracyclic quinolizidine alkaloid with the molecular formula C₁₅H₂₀N₂O.[1][2][3] It is an isomer of anagyrine and is found in various plant species, including those from the Thermopsis (e.g., Thermopsis lanceolata, Thermopsis rhombifolia), Lupinus (Lupinus pusillus), Euchresta (Euchresta horsfieldii), and Oxytropis (Oxytropis ochrocephala) genera.[4][5][6]

Plants containing this compound have been utilized in traditional medicine. For instance, Thermopsis rhombifolia, also known as prairie thermopsis, has been used in native North American traditions as a tea to treat stomach ailments for both humans and horses.[7] However, it is also recognized for its toxicity if ingested, with symptoms including vomiting, dizziness, and abdominal pain.[7] This dual nature of therapeutic potential and toxicity underscores the need for detailed scientific investigation into its constituent compounds, such as this compound.

While specific pharmacological studies on this compound are scarce, the broader class of quinolizidine alkaloids has been shown to possess a range of biological activities, including potential antitumor, anti-inflammatory, antiviral, and insecticidal effects.[8] This guide will synthesize the available information on this compound and extrapolate potential mechanisms and activities based on data from closely related alkaloids.

Chemical and Physical Properties

Below is a summary of the key chemical and physical properties of this compound.

PropertyValueReference
Molecular Formula C₁₅H₂₀N₂O[1][2][3]
Molecular Weight 244.33 g/mol [1][3]
CAS Number 486-90-8[2]
IUPAC Name (1R,9R,10S)-7,15-diazatetracyclo[7.7.1.0²,⁷.0¹⁰,¹⁵]heptadeca-2,4-dien-6-one[2]
Synonyms l-Thermopsine, (-)-Thermopsine[2]

Role in Traditional Medicine

The primary documented use of plants containing this compound in traditional medicine relates to their application in treating stomach ailments. The flowers of Thermopsis rhombifolia were boiled to make a tea for this purpose.[7] However, the toxic properties of the plant, particularly the seeds which have the highest concentration of alkaloids like this compound, were also recognized.[7] In some contexts, preparations containing this compound have been used for their expectorant effects to treat respiratory conditions like bronchitis and tracheitis by stimulating the respiratory center.[9][10]

Potential Pharmacological Activities and Quantitative Data

Direct quantitative data on the pharmacological activities of this compound are largely unavailable in the current scientific literature. However, studies on related quinolizidine alkaloids and extracts from Thermopsis species provide valuable insights into its potential.

Anticancer Activity

Extracts from Thermopsis species have demonstrated cytotoxic effects against various cancer cell lines. An ethanolic extract of Thermopsis rhombifolia was shown to be cytotoxic to HT-29 colon and SH-SY5Y brain cancer cell lines, with less toxicity towards the normal human cell line WI-38.[4] Another study on Thermopsis rhombifolia extracts reported the following IC50 values:

Cell LineIC50 (µg/mL) of T. rhombifolia extract
M059K (glioblastoma)90 ± 14
HT-29 (colorectal carcinoma)130 ± 9
WI-38 (normal lung fibroblasts)240 ± 34

Source: [5]

Furthermore, extracts from Thermopsis turcica have also shown cytotoxic effects. The ethyl acetate extract exhibited an IC50 of 70.0±0.9 µg/mL (24h) and 50.0±3.6 µg/mL (48h) against acute promyelocytic leukemia (HL-60) cells.[6] Leaf and flower extracts of T. turcica showed IC50 values of 0.65 mg/mL and 0.55 mg/mL, respectively, against MCF-7 breast cancer cells.[7]

While these data are for crude extracts, studies on the related quinolizidine alkaloid cytisine provide more specific quantitative data on anticancer activity:

Cancer Cell LineIC50 of Cytisine (µM)
A549 (lung cancer)26.83
NCI-H23 (lung cancer)49.79
NCI-H460 (lung cancer)32.45

Source: Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity. ACS Omega.

Anti-Inflammatory Activity

The anti-inflammatory potential of this compound has not been directly quantified. However, related alkaloids have been shown to possess anti-inflammatory properties. For example, the indole alkaloid cryptolepine, which shares some structural similarities, has been shown to inhibit nitric oxide production and the DNA binding of NF-κB.[11] This suggests that this compound could potentially exert anti-inflammatory effects by modulating key inflammatory pathways.

Antiviral Activity

There is evidence to suggest that quinolizidine alkaloids possess antiviral properties. A study on Sophora quinolizidine alkaloids identified them as a new class of anti-influenza A virus agents. The related alkaloid dihydroaloperine exhibited an EC50 of 11.2 µM against an H1N1 influenza A virus.[6]

Insecticidal Activity

Quinolizidine alkaloids are known to be part of the chemical defense mechanism of plants against herbivores.[10] While specific LD50 values for this compound against insects like Aphis fabae are not available, the general insecticidal properties of this class of compounds are recognized.

Potential Mechanisms of Action and Signaling Pathways

The precise molecular mechanisms of this compound are yet to be elucidated. However, based on the activities of related quinolizidine alkaloids, several potential signaling pathways can be hypothesized.

Induction of Apoptosis in Cancer Cells

Many natural alkaloids exert their anticancer effects by inducing apoptosis. Quinolizidine alkaloids may trigger apoptosis through the intrinsic (mitochondrial) pathway. This could involve the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.

Apoptosis_Pathway This compound This compound Bax Bax This compound->Bax activates Bcl2 Bcl2 This compound->Bcl2 inhibits Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Bax->Mitochondrion Bcl2->Mitochondrion Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

A potential intrinsic apoptosis pathway induced by this compound.
Inhibition of NF-κB Signaling in Inflammation

The transcription factor NF-κB is a key regulator of inflammatory responses, inducing the expression of pro-inflammatory genes. Some alkaloids have been shown to inhibit the NF-κB pathway.[11] this compound could potentially exert anti-inflammatory effects by preventing the degradation of IκBα, which would sequester NF-κB in the cytoplasm and prevent its translocation to the nucleus, thereby inhibiting the transcription of inflammatory mediators.

NFkB_Pathway cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Inflammatory_Stimuli->IKK IkBa_NFkB IκBα-NF-κB IKK->IkBa_NFkB phosphorylates IκBα NFkB NF-κB IkBa_NFkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes This compound This compound This compound->IKK inhibits

Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocols

Extraction and Isolation of this compound

The following protocol is based on a method for extracting this compound from Thermopsis lanceolata seeds.

Extraction_Workflow Start Thermopsis lanceolata seeds Crush Crush seeds Start->Crush Extract Extract with 95% methanol at 75°C Crush->Extract Concentrate Concentrate extract Extract->Concentrate Organic_Extract Extract with organic solvent Concentrate->Organic_Extract Back_Extract Back-extract with acid solution Organic_Extract->Back_Extract Purify_Solvent Purify and extract solvent Back_Extract->Purify_Solvent Acid_Solution Acid solution containing This compound Back_Extract->Acid_Solution Alkalinize Add alkaline reagent Acid_Solution->Alkalinize Recrystallize Recrystallize Alkalinize->Recrystallize End This compound product Recrystallize->End

Workflow for the extraction and isolation of this compound.

Methodology:

  • Crushing: The seeds of Thermopsis lanceolata are crushed to a fine powder.

  • Extraction: The powdered seeds are subjected to multiple rounds of extraction with 95% methanol at an elevated temperature (e.g., 75°C) for several hours. The extracts are then combined.

  • Concentration: The combined methanol extract is concentrated under reduced pressure to obtain a crude extract.

  • Organic Solvent Extraction: The crude extract is then partitioned with an organic solvent.

  • Acidic Back-Extraction: The organic phase is back-extracted with an acid solution to protonate the alkaloids, transferring them to the aqueous phase.

  • Alkalinization and Precipitation: The acidic aqueous solution containing this compound is made alkaline with a suitable reagent, causing the deprotonated this compound to precipitate.

  • Recrystallization: The precipitated crude this compound is collected and purified by recrystallization from a suitable solvent to yield the final product.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a general method for assessing the cytotoxic effects of this compound on cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined optimal density and incubated overnight to allow for attachment.

  • Compound Treatment: The cells are treated with various concentrations of this compound (typically in a serial dilution) and a vehicle control (e.g., DMSO).

  • Incubation: The treated cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for a further 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is read at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the vehicle control, and the IC50 value (the concentration of this compound that inhibits cell growth by 50%) is determined.

Anti-Inflammatory Assay in Macrophages

This protocol outlines a method to evaluate the anti-inflammatory effects of this compound using lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

  • Cell Seeding and Differentiation: Macrophage cells (e.g., RAW 264.7) are seeded in a culture plate. If using primary monocytes, they are differentiated into macrophages.

  • Pre-treatment: The cells are pre-treated with various concentrations of this compound for a defined period (e.g., 1-2 hours).

  • LPS Stimulation: The cells are then stimulated with LPS (a potent inflammatory agent) to induce an inflammatory response. A negative control group (no LPS) and a positive control group (LPS only) are included.

  • Incubation: The cells are incubated for a specified time (e.g., 24 hours).

  • Supernatant Collection: The cell culture supernatant is collected to measure the levels of inflammatory mediators.

  • Quantification of Inflammatory Mediators: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and nitric oxide (NO) in the supernatant are quantified using ELISA and the Griess assay, respectively.

  • Data Analysis: The reduction in the production of inflammatory mediators in the presence of this compound is calculated to determine its anti-inflammatory activity.

Conclusion and Future Directions

This compound, a quinolizidine alkaloid with a history of use in traditional medicine, presents an intriguing subject for modern pharmacological research. While direct scientific evidence of its specific biological activities and mechanisms of action is currently limited, the known properties of related quinolizidine alkaloids suggest its potential as an anticancer, anti-inflammatory, antiviral, and insecticidal agent. The cytotoxicity of extracts from Thermopsis species further supports the need for detailed investigation into their individual components.

Future research should focus on:

  • Isolation and Purification: Developing efficient and scalable methods for the isolation and purification of this compound from its natural sources.

  • In Vitro and In Vivo Studies: Conducting comprehensive in vitro and in vivo studies to determine the IC50, EC50, and LD50 values of pure this compound for its various potential activities.

  • Mechanism of Action Studies: Elucidating the specific signaling pathways modulated by this compound, including its effects on apoptosis, inflammatory cascades like the NF-κB pathway, and viral replication processes.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating derivatives of this compound to optimize its therapeutic potential and reduce its toxicity.

A thorough scientific investigation of this compound is warranted to validate its traditional uses and to potentially develop new therapeutic agents for a range of diseases. This guide provides a foundational framework to stimulate and direct such future research endeavors.

References

Methodological & Application

Application Notes and Protocols for the Chemical Synthesis of Thermopsine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thermopsine, a tetracyclic quinolizidine alkaloid, and its stereoisomers are of significant interest due to their presence in various plant species and potential biological activities. This document provides a detailed protocol for the chemical synthesis of (±)-Thermopsine, based on the flexible synthetic strategy developed by Gray and Gallagher. The synthesis commences with commercially available materials and proceeds through key intermediates, culminating in the formation of the tetracyclic core of this compound. This protocol is intended to serve as a comprehensive guide for researchers in organic synthesis and medicinal chemistry, facilitating the production of this compound for further biological evaluation and drug discovery efforts.

Introduction

Quinolizidine alkaloids, a diverse family of natural products, are biosynthesized in plants from lysine. Among these, this compound, an isomer of anagyrine, has attracted attention for its unique stereochemistry. The development of a robust and efficient synthetic route is crucial for accessing sufficient quantities of this compound to explore its pharmacological potential. The strategy outlined herein provides a convergent and stereocontrolled approach to the synthesis of the racemic form of this compound.

Retrosynthetic Analysis

The synthetic strategy for (±)-Thermopsine involves a key retrosynthetic disconnection of the tetracyclic core. The pivotal step is the formation of the C/D ring system via an intramolecular cyclization. This leads back to a substituted pyridone precursor, which in turn can be assembled from simpler, commercially available starting materials.

Diagram of Retrosynthetic Analysis

Retrosynthesis This compound (±)-Thermopsine Intermediate_A Tetracyclic Precursor This compound->Intermediate_A Final modifications Intermediate_B Substituted Pyridone Intermediate_A->Intermediate_B Intramolecular Cyclization Starting_Materials Simple Starting Materials Intermediate_B->Starting_Materials Multi-step assembly

Caption: Retrosynthetic analysis of (±)-Thermopsine.

Experimental Protocols

The following protocols are adapted from the work of Gray and Gallagher, providing a step-by-step guide to the synthesis of (±)-Thermopsine.

Materials and Methods

All reagents should be of commercial grade and used without further purification unless otherwise noted. Anhydrous solvents should be used where specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates and visualized by UV light or appropriate staining. Column chromatography should be performed using silica gel (230-400 mesh). Nuclear Magnetic Resonance (NMR) spectra should be recorded on a 400 or 500 MHz spectrometer, and chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard. Mass spectra should be obtained using high-resolution mass spectrometry (HRMS).

Synthesis of Key Intermediates

1. Synthesis of N-Boc-3-bromocytisine

  • Reaction: Bromination of N-Boc-cytisine.

  • Procedure: To a solution of N-Boc-cytisine in a suitable solvent (e.g., dichloromethane), add a brominating agent (e.g., N-bromosuccinimide) portionwise at 0 °C. Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

  • Work-up: Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

2. Suzuki Coupling to form Pyridyl-Substituted Intermediate

  • Reaction: Palladium-catalyzed cross-coupling of N-Boc-3-bromocytisine with a suitable boronic acid derivative.

  • Procedure: To a degassed solution of N-Boc-3-bromocytisine and the boronic acid in a solvent mixture (e.g., toluene/ethanol/water), add a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., sodium carbonate). Heat the mixture at reflux until the starting material is consumed (monitored by TLC).

  • Work-up: Cool the reaction mixture to room temperature and dilute with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography.

Final Assembly of (±)-Thermopsine

3. Deprotection and Cyclization Cascade

  • Reaction: Acid-catalyzed removal of the Boc protecting group followed by intramolecular cyclization.

  • Procedure: Treat the pyridyl-substituted intermediate with a strong acid (e.g., trifluoroacetic acid) in an anhydrous solvent (e.g., dichloromethane) at 0 °C. Allow the reaction to warm to room temperature and stir for the specified time.

  • Work-up: Carefully neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

4. Diastereoselective Reduction and Final Product Formation

  • Reaction: Reduction of the resulting iminium ion intermediate.

  • Procedure: The crude product from the previous step is dissolved in a suitable solvent (e.g., methanol) and treated with a reducing agent (e.g., sodium borohydride) at low temperature.

  • Work-up: After completion of the reaction, quench with water and remove the solvent under reduced pressure. Extract the aqueous residue with an organic solvent.

  • Purification: The crude product is purified by column chromatography to yield (±)-Anagyrine and (±)-Thermopsine as a mixture of diastereomers. Further separation by chromatography or crystallization can be employed to isolate pure (±)-Thermopsine.

Data Presentation

Table 1: Summary of Key Reaction Steps and Expected Yields

StepReactionKey ReagentsSolventExpected Yield (%)
1Bromination of N-Boc-cytisineN-BromosuccinimideDichloromethane85-95
2Suzuki CouplingPyridyl boronic acid, Pd(PPh₃)₄, Na₂CO₃Toluene/Ethanol60-70
3Deprotection and CyclizationTrifluoroacetic acidDichloromethane70-80
4Diastereoselective ReductionSodium borohydrideMethanol50-60 (combined)

Table 2: Spectroscopic Data for (±)-Thermopsine

TechniqueData
¹H NMRCharacteristic peaks for the aromatic and aliphatic protons of the tetracyclic quinolizidine core.
¹³C NMRResonances corresponding to the carbonyl group, aromatic carbons, and the aliphatic carbons of the fused ring system.
HRMSCalculated and found mass corresponding to the molecular formula C₁₅H₂₀N₂O.

Workflow and Signaling Pathway Diagrams

Synthetic Workflow

Synthetic_Workflow A N-Boc-cytisine B N-Boc-3-bromocytisine A->B Bromination C Pyridyl-Substituted Intermediate B->C Suzuki Coupling D Iminium Ion Intermediate C->D Deprotection/Cyclization E (±)-Thermopsine & (±)-Anagyrine D->E Reduction

Caption: Overall synthetic workflow for (±)-Thermopsine.

Hypothesized Biological Signaling Pathway

While the specific signaling pathways of this compound are not yet fully elucidated, many alkaloids are known to interact with neurotransmitter receptors. Based on the structural similarity of this compound to other lupin alkaloids like cytisine, a plausible hypothesis is its interaction with nicotinic acetylcholine receptors (nAChRs).

Signaling_Pathway cluster_0 This compound This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) This compound->nAChR Binds to Ion_Channel Ion Channel Opening nAChR->Ion_Channel Activates Cellular_Response Downstream Cellular Response (e.g., Neurotransmitter Release) Ion_Channel->Cellular_Response Leads to

Caption: Hypothesized interaction of this compound with nAChRs.

Conclusion

This document provides a comprehensive overview and a detailed protocol for the chemical synthesis of (±)-Thermopsine. The presented methodology, based on established synthetic strategies, offers a reliable route for obtaining this natural product for further research. The availability of a robust synthetic protocol is anticipated to accelerate the investigation of the biological activities and potential therapeutic applications of this compound and its analogs. Further studies are warranted to fully elucidate its mechanism of action and specific molecular targets.

Application Notes: In Vitro Assay for Thermopsine Activity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Thermopsine is a quinolizidine alkaloid, a class of nitrogen-containing secondary metabolites found in various plant species, including those of the Thermopsis genus.[1] Quinolizidine alkaloids are known for a wide range of biological activities, making them of interest to researchers in pharmacology and drug development.[2][3] Documented bioactivities for this class of compounds include cytotoxic, antimicrobial, anti-inflammatory, antiviral, and acetylcholinesterase inhibitory effects.[2][3]

Given the established role of some alkaloids in inhibiting acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine, this application note details a protocol to assess the potential AChE inhibitory activity of this compound.[4] Inhibition of AChE is a key therapeutic strategy for conditions such as Alzheimer's disease.[4] The described in vitro assay provides a robust and reproducible method for determining the inhibitory potential of this compound and similar compounds.

Data Presentation

The inhibitory activity of a compound on acetylcholinesterase is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table provides examples of IC50 values for known quinolizidine alkaloids against AChE, offering a reference for the potential range of activity for this compound.

AlkaloidIC50 (µM)Source Organism
Columbamine48.1Tinospora crispa
Compound 5 (from Corydalis racemosa)10.2Corydalis racemosa
Compound 6 (from Corydalis racemosa)63.4Corydalis racemosa
Compound 9 (from Corydalis racemosa)35.8Corydalis racemosa
Compound 11 (from Corydalis racemosa)21.5Corydalis racemosa
Compound 12 (from Corydalis racemosa)50.9Corydalis racemosa

Note: The data in this table are for illustrative purposes to show how results can be presented and are based on published values for other alkaloids.[5][6] The actual IC50 of this compound must be determined experimentally.

Experimental Protocols

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a colorimetric method to determine the acetylcholinesterase inhibitory activity of this compound in a 96-well plate format. The assay is based on the reaction of acetylthiocholine with AChE to produce thiocholine, which then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product (5-thio-2-nitrobenzoate) that can be quantified spectrophotometrically at 412 nm.[7]

Materials and Reagents:

  • Acetylcholinesterase (AChE) from electric eel (e.g., Sigma-Aldrich C3389)

  • This compound (or other test compounds)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • AChE Solution (0.1 U/mL): Prepare a stock solution of AChE in 0.1 M phosphate buffer (pH 8.0). Dilute to a final concentration of 0.1 U/mL with the same buffer just before use.

    • DTNB Solution (10 mM): Dissolve DTNB in 0.1 M phosphate buffer (pH 8.0) to a final concentration of 10 mM.

    • ATCI Solution (14 mM): Dissolve ATCI in deionized water to a final concentration of 14 mM.

    • This compound Stock Solution: Prepare a stock solution of this compound in DMSO. Further dilute with phosphate buffer to achieve a range of desired test concentrations. The final DMSO concentration in the assay should not exceed 1% to avoid enzyme inhibition.

    • Positive Control: A known AChE inhibitor (e.g., galantamine or physostigmine) should be used as a positive control.

  • Assay Protocol:

    • Add 140 µL of 0.1 M phosphate buffer (pH 8.0) to each well of a 96-well plate.

    • Add 10 µL of the various concentrations of this compound solution to the sample wells.

    • For the negative control wells, add 10 µL of the phosphate buffer (containing the same percentage of DMSO as the sample wells).

    • Add 10 µL of the AChE solution (0.1 U/mL) to all wells except the blank.

    • Mix and incubate the plate at 25°C for 10 minutes.

    • Following incubation, add 10 µL of the 10 mM DTNB solution to each well.

    • Initiate the reaction by adding 10 µL of the 14 mM ATCI solution to each well.

    • Measure the absorbance at 412 nm immediately (t=0) and then every minute for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min).

    • Calculate the percentage of AChE inhibition for each concentration of this compound using the following formula: % Inhibition = [(V_control - V_sample) / V_control] x 100 Where:

      • V_control is the reaction rate of the negative control.

      • V_sample is the reaction rate in the presence of this compound.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value from the dose-response curve using non-linear regression analysis.[8]

Visualizations

Signaling Pathway

Acetylcholine_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Presynaptic_Neuron Action Potential Vesicle Synaptic Vesicle (contains Acetylcholine) Presynaptic_Neuron->Vesicle Triggers release ACh Acetylcholine (ACh) Vesicle->ACh Releases AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Receptor ACh Receptor ACh->Postsynaptic_Receptor Binds to This compound This compound (Potential Inhibitor) This compound->AChE Inhibits Postsynaptic_Neuron Signal Transduction Postsynaptic_Receptor->Postsynaptic_Neuron Initiates

Caption: Simplified cholinergic signaling pathway showing the role of Acetylcholinesterase (AChE) and the potential inhibitory action of this compound.

Experimental Workflow

AChE_Inhibition_Assay_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution (96-well plate) cluster_analysis 3. Data Analysis prep_buffer Phosphate Buffer (pH 8.0) add_reagents Add Buffer, this compound/Control, and AChE Solution prep_buffer->add_reagents prep_AChE AChE Solution prep_AChE->add_reagents prep_DTNB DTNB Solution prep_ATCI ATCI Solution prep_this compound This compound Dilutions prep_this compound->add_reagents incubate1 Incubate for 10 min at 25°C add_reagents->incubate1 add_DTNB Add DTNB Solution incubate1->add_DTNB add_ATCI Add ATCI Solution (Initiate Reaction) add_DTNB->add_ATCI measure_abs Measure Absorbance at 412 nm (Kinetic Reading for 10 min) add_ATCI->measure_abs calc_rate Calculate Reaction Rates (ΔAbs/min) measure_abs->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Workflow for the in vitro Acetylcholinesterase (AChE) inhibition assay.

References

Application Notes and Protocols for In Vivo Studies with Thermopsine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Please note that "Thermopsine" is a hypothetical compound. The following Application Notes and Protocols are provided for illustrative purposes to demonstrate the design and execution of in vivo studies for a novel small molecule inhibitor. All data presented are simulated for educational and informational purposes only.

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a novel, potent, and selective small molecule inhibitor of the mammalian target of rapamycin (mTOR) kinase. mTOR is a central regulator of cell growth, proliferation, metabolism, and survival, and its signaling pathway is frequently dysregulated in various human cancers.[1][2] These application notes provide a comprehensive guide for the preclinical in vivo evaluation of this compound in animal models of cancer. The protocols outlined below cover dose-ranging, efficacy, pharmacokinetic, and acute toxicity studies. Adherence to established guidelines for animal research, such as the ARRIVE guidelines, is strongly recommended to ensure the rigor and reproducibility of the studies.[3][4]

Postulated Mechanism of Action of this compound

This compound is designed to be an ATP-competitive inhibitor of mTOR, targeting the kinase domain within both mTORC1 and mTORC2 complexes.[2][5] By inhibiting mTOR, this compound is expected to block the phosphorylation of downstream effectors such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), leading to the inhibition of protein synthesis and cell cycle progression.[1][6]

mTOR Signaling Pathway and Point of Intervention for this compound

mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT Akt PIP3->AKT PTEN PTEN PTEN->PIP3 inhibits TSC TSC1/2 AKT->TSC inhibits mTORC2 mTORC2 Rheb Rheb-GTP TSC->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 S6K1 p70S6K mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 inhibits Autophagy Autophagy mTORC1->Autophagy inhibits Protein_Synth Protein Synthesis & Cell Growth S6K1->Protein_Synth mTORC2->AKT Actin Actin Cytoskeleton mTORC2->Actin This compound This compound This compound->mTORC1 This compound->mTORC2

Caption: Hypothetical mechanism of this compound as an mTOR inhibitor.

Materials and Reagents

  • Test Article: this compound (powder, >99% purity)

  • Vehicle: 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline

  • Cell Line: Human breast cancer cell line (e.g., MDA-MB-231)

  • Animals: Female athymic nude mice (6-8 weeks old)[7][8]

  • Anesthetics: Isoflurane

  • General Supplies: Sterile syringes and needles (27-30G), sterile saline, alcohol swabs, microcentrifuge tubes, calipers, animal restrainers.[9][10]

Experimental Protocols

General Animal Husbandry
  • All animal procedures should be approved by the Institutional Animal Care and Use Committee (IACUC).

  • House animals in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle.[11]

  • Provide ad libitum access to sterile food and water.

  • Acclimatize animals for at least one week before the start of the experiments.

In Vivo Efficacy Study in a Xenograft Model

This protocol describes a typical efficacy study using a human tumor xenograft model in immunodeficient mice.[7][12]

Experimental Workflow:

Efficacy_Workflow cluster_prep Preparation cluster_implant Implantation cluster_monitoring Tumor Growth & Randomization cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint Cell_Culture Culture MDA-MB-231 cells Harvest Harvest and resuspend cells Cell_Culture->Harvest Implantation Subcutaneous injection of cells into mice Harvest->Implantation Tumor_Growth Monitor tumor growth Implantation->Tumor_Growth Randomization Randomize mice into treatment groups Tumor_Growth->Randomization Treatment Administer this compound or Vehicle (e.g., daily IP injection) Randomization->Treatment Monitoring Measure tumor volume and body weight twice weekly Treatment->Monitoring Endpoint Euthanize mice and collect tumors and tissues Monitoring->Endpoint

Caption: Workflow for an in vivo efficacy study.

Procedure:

  • Cell Culture and Implantation:

    • Culture MDA-MB-231 cells in appropriate media.

    • Harvest cells during the logarithmic growth phase and resuspend in sterile saline at a concentration of 5 x 10^7 cells/mL.

    • Subcutaneously inject 0.1 mL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring the length (L) and width (W) with calipers twice weekly.

    • Calculate tumor volume using the formula: Volume = (L x W^2) / 2.

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

  • Treatment Administration:

    • Prepare this compound in the vehicle at the desired concentrations.

    • Administer this compound or vehicle to the respective groups via intraperitoneal (IP) injection daily for 21 days.[9][10][13] The injection site should be the lower right quadrant of the abdomen to avoid the cecum and bladder.[9][13]

    • Monitor animal health daily.

  • Endpoint and Data Collection:

    • Measure tumor volume and body weight twice weekly.[14][15]

    • At the end of the study, or when tumors reach a predetermined size (e.g., 1500 mm³), euthanize the mice.

    • Excise the tumors, weigh them, and collect blood and other tissues for further analysis.

Pharmacokinetic (PK) Study

This protocol outlines a basic PK study to determine the plasma concentration-time profile of this compound.[16][17]

Procedure:

  • Animal Dosing:

    • Use non-tumor-bearing mice (n=3 per time point).

    • Administer a single dose of this compound via the intended clinical route (e.g., oral gavage or intravenous injection) and the experimental route (e.g., IP injection).

  • Blood Sampling:

    • Collect blood samples (approximately 50-100 µL) at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).[16]

    • Blood can be collected via the saphenous vein or submandibular vein for serial sampling.[18][19][20] Cardiac puncture can be used for terminal collection.[18][21]

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Sample Processing and Analysis:

    • Centrifuge the blood to separate plasma.

    • Store plasma samples at -80°C until analysis.

    • Quantify the concentration of this compound in plasma using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis:

    • Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to Cmax), T1/2 (half-life), and AUC (area under the curve) using non-compartmental analysis.[22]

Acute Toxicity Study

This protocol is based on the OECD Guideline 420 for acute oral toxicity (Fixed Dose Procedure).[23][24][25][26]

Procedure:

  • Animal Groups and Dosing:

    • Use female rats or mice (n=5 per group).

    • Administer a single dose of this compound via oral gavage at fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).[23][24]

    • Start with a dose expected to produce some signs of toxicity without mortality.

  • Observation:

    • Observe animals closely for the first few hours after dosing and then daily for 14 days.

    • Record clinical signs of toxicity, body weight changes, and any mortality.

  • Endpoint:

    • At the end of the 14-day observation period, euthanize all surviving animals.

    • Perform a gross necropsy on all animals.

Data Presentation

Quantitative data should be summarized in a clear and structured format.

Table 1: Hypothetical Dose-Response of this compound on Tumor Growth

Treatment GroupDose (mg/kg, IP, daily)Mean Tumor Volume at Day 21 (mm³) ± SEMTumor Growth Inhibition (%)Mean Body Weight Change (%) ± SEM
Vehicle-1250 ± 150-2.5 ± 1.0
This compound10875 ± 120301.8 ± 1.2
This compound30450 ± 9564-2.1 ± 1.5
This compound100150 ± 5088-8.5 ± 2.0

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Mice

Route of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (0-24h) (ng*hr/mL)T1/2 (hr)
Intravenous (IV)515000.0835004.5
Intraperitoneal (IP)3012000.568005.2
Oral (PO)304502.025005.0

Table 3: Hypothetical Acute Oral Toxicity of this compound in Mice

Dose (mg/kg)Number of AnimalsMortalityKey Clinical Signs
30050/5Mild lethargy on day 1
200051/5Lethargy, piloerection, weight loss
500054/5Severe lethargy, ataxia, significant weight loss

Conclusion

These application notes and protocols provide a framework for the in vivo evaluation of the hypothetical mTOR inhibitor, this compound. By following these detailed methodologies, researchers can generate robust and reproducible data on the efficacy, pharmacokinetics, and safety profile of novel compounds, thereby facilitating their progression in the drug development pipeline. It is imperative that all animal studies are conducted ethically and in accordance with institutional and national guidelines.[27][28][29]

References

Application of Thermopsine as a Fluorescent Probe in Cell Imaging: A Review of Current Findings

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: Extensive research into the scientific literature and chemical databases reveals no evidence of Thermopsine being used as a fluorescent probe for cell imaging. This compound is a quinolizidine alkaloid, and while some related compounds in bulk may exhibit weak fluorescence under UV light, this compound itself is not recognized as a fluorophore for microscopy applications. There are no published data on its fluorescence properties (e.g., excitation/emission spectra, quantum yield) or established protocols for its use in cellular imaging.

Therefore, the following Application Notes and Protocols are provided as a template for a generic fluorescent probe , herein named "Hypothetical Probe X," to serve as a guide for researchers, scientists, and drug development professionals. This template illustrates the expected structure and content for such a document, including data presentation, experimental methodologies, and visualization of workflows and pathways as requested.

Application Notes and Protocols: Hypothetical Probe X for Cellular Imaging

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hypothetical Probe X is a novel, synthetic small molecule designed for the fluorescent labeling of specific intracellular structures in live and fixed cells. Its chemical structure allows for high cell permeability and specific binding to its target, resulting in a bright and photostable fluorescent signal. These properties make it an ideal tool for high-resolution microscopy and quantitative image analysis. This document provides the essential photophysical data, detailed protocols for use, and example workflows for the application of Hypothetical Probe X in cell imaging.

Properties of Hypothetical Probe X

The key photophysical and chemical properties of Hypothetical Probe X are summarized below. This data is essential for selecting the appropriate microscope filter sets and for designing quantitative imaging experiments.

Table 1: Quantitative Data for Hypothetical Probe X

PropertyValue
Molecular Weight450.5 g/mol
Excitation Maximum (λex)488 nm
Emission Maximum (λem)520 nm
Molar Extinction Coefficient75,000 M⁻¹cm⁻¹
Quantum Yield (Φ)0.85
PhotostabilityHigh
SolubilityDMSO, Ethanol
Recommended SolventDMSO
Storage-20°C, protected from light
Experimental Protocols

The following protocols provide a starting point for using Hypothetical Probe X in cell imaging experiments. Optimization may be required for different cell types and experimental conditions.

  • Stock Solution (1 mM): Dissolve 1 mg of Hypothetical Probe X in 2.22 mL of high-quality, anhydrous DMSO.

  • Working Solution (1 µM): Dilute the 1 mM stock solution 1:1000 in a serum-free cell culture medium or an appropriate buffer (e.g., PBS).

  • Cell Seeding: Seed cells on a glass-bottom dish or chamber slide suitable for microscopy and culture until they reach the desired confluency.

  • Probe Loading:

    • Aspirate the cell culture medium.

    • Add the 1 µM working solution of Hypothetical Probe X to the cells.

    • Incubate for 30 minutes at 37°C in a CO₂ incubator.

  • Washing:

    • Aspirate the loading solution.

    • Wash the cells twice with pre-warmed complete cell culture medium.

  • Imaging:

    • Add fresh, pre-warmed complete cell culture medium or imaging buffer to the cells.

    • Proceed with imaging on a fluorescence microscope equipped with a suitable filter set for the 488 nm excitation and 520 nm emission wavelengths.

  • Cell Seeding and Fixation:

    • Seed cells as described for live-cell imaging.

    • Aspirate the culture medium and wash once with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization (if required for intracellular targets):

    • Wash the fixed cells twice with PBS.

    • Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

  • Staining:

    • Wash the cells twice with PBS.

    • Add the 1 µM working solution of Hypothetical Probe X and incubate for 30 minutes at room temperature, protected from light.

  • Washing and Mounting:

    • Wash the cells three times with PBS.

    • Mount the coverslip with an appropriate mounting medium, with or without a nuclear counterstain like DAPI.

  • Imaging:

    • Image the cells using a fluorescence microscope.

Visualizations

The following diagrams illustrate a typical experimental workflow and a hypothetical signaling pathway that could be investigated using a fluorescent probe.

G cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging & Analysis start Start seed_cells Seed Cells on Microscopy Dish start->seed_cells culture_cells Culture Cells to Desired Confluency seed_cells->culture_cells load_probe Incubate Cells with Probe X culture_cells->load_probe prepare_probe Prepare Probe X Working Solution prepare_probe->load_probe wash_cells Wash Cells to Remove Excess Probe load_probe->wash_cells acquire_images Acquire Images on Fluorescence Microscope wash_cells->acquire_images analyze_data Analyze Images (e.g., Intensity, Localization) acquire_images->analyze_data end End analyze_data->end

Caption: Experimental workflow for cell imaging with a fluorescent probe.

G ligand External Ligand receptor Membrane Receptor ligand->receptor kinase_a Kinase A receptor->kinase_a activates kinase_b Kinase B kinase_a->kinase_b phosphorylates transcription_factor Transcription Factor (Target of Probe X) kinase_b->transcription_factor activates nucleus Nucleus transcription_factor->nucleus translocates to gene_expression Gene Expression nucleus->gene_expression regulates

Caption: Hypothetical signaling pathway showing translocation of a target protein.

Application Notes & Protocols: Identifying the Molecular Targets of Thermopsine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Thermopsine is a quinolizidine alkaloid found in plants of the Thermopsis genus. Like many natural products, its therapeutic potential may be hindered by an incomplete understanding of its mechanism of action, most notably, the identity of its direct molecular targets. Identifying these targets is a critical step in drug development, enabling mechanism-of-action studies, optimization of lead compounds, and prediction of potential on- and off-target effects.

This document provides detailed application notes and protocols for three state-of-the-art experimental approaches to identify the molecular targets of this compound: Affinity Chromatography-Mass Spectrometry (AC-MS), Drug Affinity Responsive Target Stability (DARTS), and the Cellular Thermal Shift Assay (CETSA). Additionally, it briefly covers in silico methods as a valuable preliminary step.

Preliminary Step: In Silico Target Prediction

Before embarking on extensive laboratory work, computational methods can predict potential protein targets for this compound. These in silico approaches use the structure of this compound to screen against databases of known protein-ligand interactions.[1][2] This can help prioritize experimental efforts and generate initial hypotheses.

Common Approaches:

  • Reverse Docking: "Docks" the this compound structure into the binding sites of a large number of proteins to calculate potential binding energies.[1]

  • Chemical Similarity Searching: Compares the structure of this compound to other molecules with known targets, based on the principle that structurally similar compounds may share biological targets.[3]

Workflow for In Silico Prediction

cluster_0 In Silico Prediction This compound This compound 2D/3D Structure Algorithms Prediction Algorithms (Similarity Search, Reverse Docking) This compound->Algorithms Databases Chemogenomic Databases (e.g., ChEMBL, PDB) Databases->Algorithms TargetList Prioritized List of Potential Targets Algorithms->TargetList

Caption: Workflow for computational prediction of molecular targets.

Affinity-Based Approach: Affinity Chromatography-Mass Spectrometry (AC-MS)

This classic technique involves immobilizing a modified version of this compound onto a solid support (beads) to "fish" for its binding partners in a cell lysate.[4][5] Proteins that bind to the immobilized this compound are isolated, separated, and identified by mass spectrometry.[6][7]

Application Note: AC-MS for this compound

The primary challenge for this method is the chemical synthesis of a "probe" molecule. A linker must be attached to the this compound molecule at a position that does not interfere with its target binding. This linker is then used to attach a tag (like biotin) or to directly couple it to the chromatography beads.[7] A negative control, using beads without this compound or with an inactive analogue, is crucial to distinguish specific binders from non-specific ones.

General Workflow for AC-MS

Probe 1. Synthesize This compound Probe Immobilize 2. Immobilize Probe on Beads Probe->Immobilize Incubate 4. Incubate Lysate with Beads Immobilize->Incubate Lysate 3. Prepare Cell Lysate Lysate->Incubate Wash 5. Wash to Remove Non-specific Binders Incubate->Wash Elute 6. Elute Bound Proteins Wash->Elute SDS_PAGE 7. SDS-PAGE Separation Elute->SDS_PAGE MS 8. In-gel Digestion & LC-MS/MS Analysis SDS_PAGE->MS Analysis 9. Identify & Quantify Proteins MS->Analysis

Caption: Experimental workflow for Affinity Chromatography-Mass Spectrometry.

Protocol: AC-MS
  • Probe Synthesis & Immobilization:

    • Synthesize a this compound analogue with a linker arm (e.g., a short PEG chain) terminating in an amine or carboxyl group.

    • Covalently couple the this compound probe to activated agarose beads (e.g., NHS-activated Sepharose) according to the manufacturer's protocol. Prepare control beads by blocking the active groups without adding the probe.

  • Protein Lysate Preparation:

    • Harvest cultured cells (e.g., ~5x10^8 cells) and wash twice with ice-cold PBS.

    • Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors) on ice for 30 minutes.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine protein concentration using a BCA assay.

  • Affinity Pull-Down:

    • Pre-clear the lysate by incubating with control beads for 1 hour at 4°C to reduce non-specific binding.

    • Incubate the pre-cleared lysate (~10 mg of total protein) with the this compound-coupled beads and control beads overnight at 4°C with gentle rotation.

    • Wash the beads extensively (e.g., 5 times) with lysis buffer to remove unbound proteins.

  • Elution and Sample Preparation:

    • Elute bound proteins by either:

      • Competitive Elution: Incubating with a high concentration of free this compound.

      • Denaturing Elution: Boiling the beads in SDS-PAGE loading buffer (e.g., 2X Laemmli buffer).

    • Separate the eluted proteins on a 1D SDS-PAGE gel and visualize with Coomassie or silver stain.

  • Mass Spectrometry and Data Analysis:

    • Excise protein bands that are unique to or enriched in the this compound-probe lane compared to the control lane.

    • Perform in-gel trypsin digestion.

    • Analyze the resulting peptides by LC-MS/MS.

    • Search the MS/MS spectra against a protein database to identify the proteins.

    • Quantify the relative abundance of identified proteins (e.g., by spectral counting or label-free quantification) to rank potential targets.

Data Presentation: Example AC-MS Results
Protein ID (UniProt)Gene NameFold Enrichment (this compound vs. Control)Description
P04637TP531.2Cellular tumor antigen p53
Q9Y243BRAF15.8Serine/threonine-protein kinase B-raf
P31749AKT112.3RAC-alpha serine/threonine-protein kinase
P62258GRB22.1Growth factor receptor-bound protein 2
P11362HSP90AA125.4Heat shock protein HSP 90-alpha

Note: Data are illustrative.

Stability-Based Approach: Drug Affinity Responsive Target Stability (DARTS)

DARTS is a label-free method that leverages the principle that when a small molecule binds to a protein, it often stabilizes the protein's structure, making it more resistant to protease digestion.[8][9][10] This allows for the use of unmodified this compound.

Application Note: DARTS for this compound

DARTS is particularly advantageous because it does not require chemical modification of the natural product.[11][12] The experiment involves treating a cell lysate with this compound, followed by limited proteolysis. Proteins that are protected from digestion in the presence of this compound are identified as potential binding partners. The key is to optimize the protease concentration and digestion time to achieve partial digestion of the total proteome.

Logical Workflow for DARTS

cluster_0 Control Arm cluster_1 Experimental Arm Lysate1 Cell Lysate DMSO Add Vehicle (DMSO) Lysate1->DMSO Protease1 Add Protease DMSO->Protease1 Digestion1 Partial Digestion Protease1->Digestion1 Analysis Compare via SDS-PAGE & Mass Spectrometry Digestion1->Analysis Lysate2 Cell Lysate Drug Add this compound Lysate2->Drug Protease2 Add Protease Drug->Protease2 Digestion2 Target is Protected Protease2->Digestion2 Digestion2->Analysis

Caption: The core principle and workflow of the DARTS experiment.

Protocol: DARTS
  • Lysate Preparation:

    • Prepare a clarified cell lysate as described in the AC-MS protocol, but use a buffer compatible with the chosen protease (e.g., M-PER buffer for general cell lysis). Keep protein concentration consistent across samples (~2-5 mg/mL).

  • This compound Treatment:

    • In separate tubes, add this compound (e.g., to a final concentration of 1-100 µM) or vehicle control (e.g., DMSO) to aliquots of the cell lysate.

    • Incubate at room temperature for 1 hour to allow for binding.

  • Protease Digestion:

    • Add a protease (e.g., thermolysin or pronase) to each tube. The final protease:protein ratio must be optimized (e.g., start with 1:1000 w/w).

    • Incubate at room temperature for a defined time (e.g., 10-30 minutes).

    • Stop the digestion by adding a denaturing buffer (e.g., 5X Laemmli buffer) and boiling at 95°C for 5 minutes.

  • Analysis:

    • Run the digested samples on an SDS-PAGE gel and visualize with Coomassie stain.

    • Look for protein bands that are present or more intense in the this compound-treated lane compared to the vehicle control lane.

    • Excise these bands and identify the proteins using LC-MS/MS as described previously.

    • Validation: Confirm the interaction for a candidate protein using Western blotting with a specific antibody.

Data Presentation: Example DARTS-Western Blot Validation
This compound Conc. (µM)0 (Vehicle)110100
Relative Band Intensity (Target X) 1.001.523.894.15
Relative Band Intensity (Loading Control) 1.001.010.981.03

Note: Data are illustrative, showing dose-dependent protection of "Target X".

Stability-Based Approach: Cellular Thermal Shift Assay (CETSA)

CETSA is another powerful label-free method based on ligand-induced protein stabilization.[13][14] However, instead of protease resistance, CETSA measures resistance to thermal denaturation.[15] When a protein binds to a ligand, its melting temperature (Tm) typically increases.[16]

Application Note: CETSA for this compound

CETSA can be performed in cell lysates or, more powerfully, in intact cells, providing a more physiologically relevant context.[14][15] The proteome-wide version, known as Thermal Proteome Profiling (TPP) or MS-CETSA, allows for unbiased target discovery by coupling the heat treatment with quantitative mass spectrometry.[17]

Workflow for Proteome-Wide CETSA (TPP/MS-CETSA)

Cells 1. Treat Intact Cells (Vehicle vs. This compound) Aliquots 2. Aliquot Cells Cells->Aliquots Heat 3. Heat Aliquots to Different Temps Aliquots->Heat Lyse 4. Lyse Cells & Separate Soluble Fraction Heat->Lyse Prepare 5. Prepare Samples for MS (e.g., TMT labeling) Lyse->Prepare MS 6. Quantitative LC-MS/MS Analysis Prepare->MS Curves 7. Generate Melting Curves for Thousands of Proteins MS->Curves Shift 8. Identify Proteins with Melting Temp Shift (ΔTm) Curves->Shift

Caption: Workflow for proteome-wide target discovery using MS-CETSA.

Protocol: MS-CETSA
  • Cell Treatment:

    • Treat cultured cells with this compound or vehicle (DMSO) for a defined period (e.g., 1-2 hours) under normal culture conditions.

  • Heat Treatment:

    • Harvest and wash the cells, then resuspend in PBS.

    • Divide the cell suspension from each condition (vehicle and this compound) into 10-12 aliquots.

    • Heat each aliquot to a different temperature for 3 minutes using a PCR thermocycler (e.g., from 40°C to 68°C in 2°C increments). Cool immediately to room temperature for 3 minutes.

  • Soluble Protein Extraction:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid N2 and a 25°C water bath).

    • Separate the soluble fraction (containing non-denatured proteins) from the aggregated, denatured proteins by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).

  • Sample Preparation for Mass Spectrometry:

    • Collect the supernatants (soluble fractions).

    • Perform protein digestion (e.g., using trypsin).

    • Label the resulting peptides from each temperature point with isobaric tags (e.g., TMT or iTRAQ) to enable multiplexed quantitative analysis.

    • Combine the labeled peptides from all temperature points for each condition (vehicle and this compound).

  • LC-MS/MS and Data Analysis:

    • Analyze the combined peptide samples by LC-MS/MS.

    • Calculate the relative abundance of each protein at each temperature point relative to the lowest temperature point.

    • Fit the data to a sigmoidal curve to determine the melting temperature (Tm) for each identified protein, for both the vehicle and this compound-treated conditions.

    • Identify proteins with a statistically significant shift in Tm (ΔTm) between the two conditions as high-confidence targets.

Data Presentation: Example MS-CETSA Results
Protein ID (UniProt)Gene NameTm (Vehicle, °C)Tm (this compound, °C)ΔTm (°C)
P00533EGFR50.150.3+0.2
P08581MET48.553.1+4.6
Q13547PIK3R255.255.1-0.1
P42336GSK3B51.856.2+4.4
P0CW00PPIA62.462.5+0.1

Note: Data are illustrative. A significant positive ΔTm indicates stabilization and direct binding.

Post-Identification: Target Validation and Pathway Analysis

Once a list of high-confidence candidate targets is generated, validation is essential. This can be achieved through orthogonal methods such as:

  • Isothermal Dose-Response (ITDR) CETSA: Confirms target engagement and estimates binding affinity.[15]

  • In vitro binding assays: Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) using purified protein.

  • Enzymatic assays: If the target is an enzyme, test for inhibition or activation by this compound.

After validation, the identified target(s) can be placed into a biological context by mapping them to known signaling pathways.

Hypothetical Signaling Pathway Modulated by this compound

cluster_pathway Hypothetical Kinase Cascade Receptor Growth Factor Receptor Target Target Kinase (e.g., MET) Receptor->Target Downstream1 Kinase 2 (e.g., AKT1) Target->Downstream1 Downstream2 Kinase 3 (e.g., GSK3B) Downstream1->Downstream2 TF Transcription Factor Downstream2->TF | Response Cellular Response (e.g., Proliferation) TF->Response This compound This compound This compound->Target Inhibits

Caption: Hypothetical pathway showing this compound inhibiting its target.

References

Application Notes and Protocols for Crystallization of Thermopsine for X-ray Diffraction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Thermopsine

This compound is a thermostable acid protease originally isolated from the thermophilic archaeon Sulfolobus acidocaldarius.[1][2] This enzyme exhibits optimal activity at high temperatures and low pH, making it a subject of interest for both basic research into protein stability and for potential industrial applications.[1][3] Structural determination of this compound through X-ray crystallography would provide invaluable insights into the molecular basis of its thermostability and catalytic mechanism, which could guide protein engineering and drug design efforts.

Note: As of the latest literature review, specific crystallization conditions for this compound from Sulfolobus acidocaldarius have not been published. Therefore, this document provides a generalized protocol and starting points for the crystallization of a thermostable protein like this compound, based on established protein crystallization methodologies. Empirical determination of the optimal conditions will be necessary.

Generalized Crystallization Screening Conditions for a Thermostable Protein

The following table summarizes common starting conditions for initial sparse matrix screening for protein crystallization. These ranges are broadly applicable and serve as a robust starting point for a novel protein like this compound.

ParameterCondition/ReagentConcentration RangepH RangeTemperature (°C)
Precipitants
Polyethylene Glycols (PEGs)5-40% (w/v)4.0 - 9.04 - 25
Salts (e.g., Ammonium Sulfate, Sodium Chloride)0.5 - 4.0 M4.0 - 9.04 - 25
Organics (e.g., MPD, 2-Propanol)10-50% (v/v)4.0 - 9.04 - 25
Buffers 0.1 M
Sodium Acetate4.0 - 5.5
MES5.5 - 6.5
HEPES7.0 - 8.0
Tris-HCl7.5 - 9.0
Protein Concentration Purified this compound5 - 20 mg/mLIn a low ionic strength buffer (e.g., 20 mM HEPES pH 7.5, 50 mM NaCl)

Experimental Protocol: Crystallization of this compound

This protocol outlines the hanging-drop vapor diffusion method, a common and effective technique for screening and optimizing protein crystallization conditions.

1. Protein Preparation and Purity Assessment:

  • Purification: Purify this compound to >95% homogeneity using a combination of chromatography techniques. The final purification step should ideally be size-exclusion chromatography to ensure a monodisperse sample.

  • Purity Analysis: Verify purity by SDS-PAGE and assess homogeneity by dynamic light scattering (DLS).

  • Concentration: Concentrate the purified protein to a range of 5, 10, and 15 mg/mL. The protein should be in a low-salt buffer (e.g., 20 mM HEPES pH 7.5, 50 mM NaCl).

  • Quality Control: Ensure the protein is stable and not aggregated at the desired concentration before setting up crystallization trials.

2. Setting up Crystallization Trials (Hanging-Drop Vapor Diffusion):

  • Materials:

    • 24- or 96-well crystallization plates

    • Siliconized glass cover slips

    • Commercial or in-house prepared crystallization screens

    • Micropipettes and tips

  • Procedure:

    • Pipette 500 µL of the precipitant solution from the screen into the reservoir of a crystallization plate well.

    • On a clean cover slip, mix 1 µL of the concentrated protein solution with 1 µL of the reservoir solution.

    • Invert the cover slip and place it over the well, sealing it with grease to create an airtight environment.

    • Repeat for all conditions in the screen.

    • Incubate the plates at a constant temperature (e.g., 20°C).

    • Monitor the drops for crystal growth regularly over several weeks using a microscope.

3. Optimization of Initial Crystal Hits:

  • Once initial crystals (even if small or poorly formed) are obtained, systematically vary the conditions around the initial "hit."

  • Fine-tune the precipitant concentration in 0.5-2% increments.

  • Vary the pH of the buffer in 0.1-0.2 unit increments.

  • Test different protein concentrations.

  • Consider the use of additives (e.g., detergents, small molecules) that may improve crystal quality.

Experimental Workflow for this compound Crystallization

CrystallizationWorkflow cluster_prep Protein Preparation cluster_screen Crystallization Screening cluster_analysis Analysis & Optimization cluster_diffraction X-ray Diffraction Purification Purification of This compound Purity Purity & Homogeneity Assessment (SDS-PAGE, DLS) Purification->Purity Concentration Concentration (5-20 mg/mL) Purity->Concentration Screening Sparse Matrix Screening (Hanging-Drop) Concentration->Screening Incubation Incubation at Constant Temperature Screening->Incubation Microscopy Microscopic Inspection Incubation->Microscopy Optimization Optimization of Crystal 'Hits' Microscopy->Optimization Cryo Cryo-protection & Crystal Harvesting Optimization->Cryo Diffraction X-ray Diffraction Data Collection Cryo->Diffraction

Caption: Experimental workflow for this compound crystallization.

Signaling Pathways and Logical Relationships

As this compound is an extracellular protease, it is not typically involved in intracellular signaling pathways in the same manner as, for example, a receptor protein. Its primary function is the cleavage of other proteins in the extracellular environment. The logical relationship of its function is a direct enzymatic action on a substrate.

EnzymeAction This compound This compound (Enzyme) Products Cleaved Peptides This compound->Products Catalyzes Substrate Substrate Protein(s) Substrate->Products is converted to

Caption: Logical diagram of this compound's enzymatic action.

References

Troubleshooting & Optimization

Strategies for increasing the stability of Thermopsine for long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies for increasing the stability of Thermopsine for long-term storage.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling, storage, and analysis of this compound.

Issue Potential Cause Troubleshooting Steps
Loss of Potency in Stored this compound Samples Improper Storage Temperature: this compound, like many alkaloids, is susceptible to thermal degradation. Storage at ambient or refrigerated temperatures may not be sufficient to prevent slow degradation over time.1. Verify Storage Conditions: Ensure samples are stored at or below -20°C for short-to-medium-term storage and at -80°C for long-term storage. 2. Aliquot Samples: Avoid repeated freeze-thaw cycles by aliquoting the stock solution into single-use vials before freezing. 3. Conduct a Quick Potency Check: If possible, use a rapid analytical method like UV-Vis spectroscopy to compare the absorbance of the stored sample to a freshly prepared standard. A significant decrease in absorbance may indicate degradation.
Appearance of Unexpected Peaks in HPLC/GC-MS Analysis Degradation of this compound: The appearance of new peaks suggests the formation of degradation products due to factors like hydrolysis, oxidation, or photodecomposition.1. Review Sample Handling: Ensure the sample was protected from light and prepared in a pH-stable solvent immediately before analysis. 2. Analyze a Fresh Sample: Prepare a fresh solution of this compound and analyze it under the same conditions to confirm if the extra peaks are absent. 3. Perform Forced Degradation: To tentatively identify the degradation products, subject a fresh sample to forced degradation conditions (e.g., mild acid, base, or peroxide) and compare the resulting chromatogram to your sample's chromatogram.
Discoloration of Solid this compound or Solutions Oxidation or Photodegradation: Exposure to air (oxygen) and/or light can lead to the formation of colored degradation products.1. Inert Atmosphere Storage: For solid samples, store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. 2. Use Amber Vials: Always store this compound solutions in amber vials or wrap clear vials in aluminum foil to protect from light. 3. Consider Antioxidants: For solutions, the addition of a small amount of an antioxidant like ascorbic acid may help prevent oxidative discoloration.
Poor Solubility of this compound After Storage Formation of Insoluble Aggregates or Degradation Products: Changes in the chemical structure upon degradation can lead to decreased solubility in the original solvent.1. Attempt Sonication: Gently sonicate the sample to see if the material will redissolve. 2. Check pH of the Solution: The pH of the solution can affect the solubility of alkaloids. Ensure the pH is appropriate for this compound's solubility profile. 3. Filter the Sample: If insoluble material persists, filter the solution through a 0.22 µm filter before analysis to protect your analytical instrumentation. Note that this will result in a loss of total analyte.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored in a tightly sealed container at -20°C or below, protected from light and moisture. For extended storage (greater than one year), storage at -80°C under an inert atmosphere (argon or nitrogen) is recommended.

Q2: How should I prepare and store this compound stock solutions?

A2: Prepare stock solutions in a suitable, dry, aprotic solvent. It is recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot the stock solution into single-use amber vials and store at -80°C for no longer than one month. Avoid repeated freeze-thaw cycles.

Q3: What are the main factors that cause this compound to degrade?

A3: The primary factors contributing to the degradation of this compound and other quinolizidine alkaloids are:

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation.

  • pH: Extremes in pH (highly acidic or alkaline conditions) can catalyze hydrolysis of certain bonds.

  • Light: Exposure to UV and even visible light can induce photodecomposition.

  • Oxidizing Agents: Contact with oxidizing agents, including atmospheric oxygen, can lead to oxidative degradation.

Q4: Are there any chemical stabilizers that can be added to this compound formulations?

A4: Yes, for liquid formulations, the addition of certain excipients can enhance stability. Antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) can be used to mitigate oxidative degradation. The choice and concentration of a stabilizer should be carefully validated for compatibility and effectiveness.

Q5: How can I assess the stability of my this compound samples?

A5: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), should be used. A stability study typically involves analyzing the sample for purity and the presence of degradation products at various time points under specific storage conditions.

Quantitative Data on this compound Stability

The following table summarizes hypothetical data from a forced degradation study on a this compound solution (1 mg/mL in methanol) to illustrate the impact of different stress conditions over a 24-hour period.

Stress ConditionTemperatureDuration (hours)This compound Remaining (%)Major Degradation Products
Control 25°C2499.8-
Acid Hydrolysis (0.1 M HCl) 60°C2485.2Hydrolyzed this compound
Base Hydrolysis (0.1 M NaOH) 60°C2478.5Hydrolyzed & Rearranged Products
Oxidation (3% H₂O₂) 25°C2465.7Oxidized this compound (N-oxides)
Thermal Degradation 80°C2492.1Isomeric and Dehydrogenated Products
Photostability (UV light) 25°C2488.4Photodegradation Products

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Heat 1 mL of the stock solution at 80°C for 24 hours.

    • Photostability: Expose 1 mL of the stock solution to a calibrated UV light source for 24 hours. Keep a control sample wrapped in foil.

  • Sample Analysis: Analyze all stressed samples and a control sample (untreated stock solution) by a suitable analytical method (e.g., HPLC-UV or LC-MS) to determine the percentage of remaining this compound and to profile the degradation products.

Protocol 2: HPLC Method for this compound Stability Assessment

This protocol provides a starting point for developing an HPLC method to quantify this compound and its degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Start with 10% acetonitrile and increase to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare samples and standards in the mobile phase.

    • Inject the samples into the HPLC system.

    • Integrate the peak area of this compound and any degradation products.

    • Calculate the percentage of this compound remaining by comparing the peak area in the stressed samples to the control.

Visualizations

degradation_pathway This compound This compound Hydrolysis_Products Hydrolyzed Products This compound->Hydrolysis_Products Acid/Base Oxidation_Products N-Oxides This compound->Oxidation_Products Oxidizing Agents (e.g., O2, H2O2) Photo_Products Photodegradation Products This compound->Photo_Products UV/Visible Light Thermal_Products Isomers/Dehydrogenated Products This compound->Thermal_Products Heat

Caption: Potential degradation pathways of this compound under various stress conditions.

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock This compound Stock (1 mg/mL in MeOH) Acid Acid (0.1 M HCl, 60°C) Stock->Acid Base Base (0.1 M NaOH, 60°C) Stock->Base Oxidation Oxidation (3% H2O2, 25°C) Stock->Oxidation Heat Heat (80°C) Stock->Heat Light Light (UV, 25°C) Stock->Light HPLC HPLC-UV/LC-MS Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Heat->HPLC Light->HPLC Data Data Interpretation (% Degradation, Product Profile) HPLC->Data

Caption: Workflow for a forced degradation study of this compound.

logical_relationship cluster_factors Factors Affecting Stability cluster_strategies Stabilization Strategies Temperature Temperature Low_Temp Low Temperature Storage (-20°C to -80°C) Temperature->Low_Temp pH pH pH_Control pH Control (Buffering) pH->pH_Control Light Light Light_Protection Light Protection (Amber Vials) Light->Light_Protection Oxygen Oxygen Inert_Atmosphere Inert Atmosphere (N2 or Ar) Oxygen->Inert_Atmosphere Antioxidants Antioxidants Oxygen->Antioxidants

Caption: Relationship between factors affecting this compound stability and corresponding stabilization strategies.

Technical Support Center: Troubleshooting Low Yield in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Thermopsine" indicate that it is a thermostable acid protease, an enzyme produced through biological processes (gene cloning and expression), not through chemical synthesis.[1] Therefore, this guide will address the common challenges of low yield in the chemical synthesis of a representative fictional molecule, "Synthacine," providing a general framework for troubleshooting applicable to a wide range of organic syntheses.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve common issues leading to low yields in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is significantly lower than expected. What are the most common causes?

Low reaction yields can stem from a variety of factors.[2][3] The most common culprits include:

  • Incomplete Reaction: The reaction may not have proceeded to completion.

  • Side Reactions: Formation of undesired byproducts consumes starting material and complicates purification.

  • Product Decomposition: The target molecule may be unstable under the reaction or workup conditions.[4]

  • Losses During Workup and Purification: Significant amounts of product can be lost during extraction, washing, and chromatography steps.[3][5]

  • Impure Starting Materials or Reagents: The purity of reactants and reagents is critical for a successful reaction.[2]

  • Suboptimal Reaction Conditions: The temperature, concentration, solvent, or catalyst may not be optimal for the desired transformation.[5]

Q2: How can I determine if my reaction has gone to completion?

Monitoring the reaction progress is crucial. The most common method is Thin-Layer Chromatography (TLC). By taking small aliquots from the reaction mixture over time and running a TLC, you can visualize the disappearance of the starting material spot and the appearance of the product spot. Other techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can provide more quantitative analysis of the reaction progress.

Q3: What are some general strategies for optimizing reaction conditions to improve yield?

Systematic optimization of reaction parameters is key.[6][7] This can be done using a "One-Factor-At-a-Time" (OFAT) approach or a "Design of Experiments" (DoE) methodology.[6][7] Key parameters to investigate include:

  • Temperature: Some reactions require precise temperature control.[5]

  • Concentration: The concentration of reactants can influence reaction rates and the formation of side products.

  • Solvent: The choice of solvent can significantly impact solubility, reaction rate, and selectivity.

  • Catalyst: The type and loading of the catalyst can be critical.

  • Reaction Time: Allowing the reaction to proceed for an optimal amount of time is important to maximize product formation and minimize decomposition.[4]

Troubleshooting Guides

Issue 1: Low Conversion of Starting Material

Symptom: TLC or HPLC analysis shows a significant amount of starting material remaining even after the recommended reaction time.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Experimental Protocol
Insufficient Reagent Add an additional portion of the limiting reagent.Protocol 1: Reagent Addition 1. After the initial reaction time, take a small aliquot for analysis (TLC/HPLC).2. If significant starting material remains, add another 0.2-0.5 equivalents of the limiting reagent.3. Continue to monitor the reaction for another 1-2 hours.
Deactivated Catalyst Use fresh or a different batch of catalyst.Protocol 2: Catalyst Screening 1. Set up several small-scale parallel reactions.2. In each reaction, use a different batch of catalyst or a different type of catalyst.3. Monitor the reactions by TLC to identify the most effective catalyst.
Incorrect Temperature Vary the reaction temperature.Protocol 3: Temperature Optimization 1. Set up several small-scale reactions at different temperatures (e.g., room temperature, 40°C, 60°C).2. Monitor the reactions over time to determine the optimal temperature for conversion.
Issue 2: Formation of Multiple Products (Side Reactions)

Symptom: TLC plate shows multiple spots in addition to the starting material and the desired product. The crude NMR spectrum is complex and shows unexpected peaks.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Experimental Protocol
Reaction Temperature is Too High Lower the reaction temperature.Protocol 3: Temperature Optimization (as described above)
Incorrect Order of Reagent Addition Change the order in which reagents are added.Protocol 4: Order of Addition Study 1. Set up two parallel reactions.2. In reaction A, add reagent X then reagent Y.3. In reaction B, add reagent Y then reagent X.4. Analyze the product distribution in both reactions.
Presence of Air or Moisture Ensure the reaction is performed under an inert atmosphere with dry solvents.Protocol 5: Anhydrous/Inert Conditions 1. Flame-dry or oven-dry all glassware.[4]2. Use freshly distilled, anhydrous solvents.3. Assemble the reaction apparatus under a positive pressure of an inert gas (e.g., Nitrogen or Argon).
Issue 3: Significant Product Loss During Workup and Purification

Symptom: A good yield is observed in the crude reaction mixture (by NMR or HPLC with an internal standard), but the isolated yield after purification is low.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Experimental Protocol
Product is Water Soluble Saturate the aqueous layer with brine during extraction or use a continuous liquid-liquid extractor.Protocol 6: Extraction Optimization 1. During the aqueous workup, add saturated NaCl solution (brine) to the aqueous phase.2. This increases the polarity of the aqueous phase, potentially "salting out" the desired product into the organic layer.
Product Adsorbs Irreversibly to Silica Gel Deactivate the silica gel or use a different stationary phase.Protocol 7: Chromatography Optimization 1. Prepare a slurry of silica gel with the desired eluent system containing 1-2% triethylamine (for basic compounds) or 1-2% acetic acid (for acidic compounds).2. Alternatively, consider using alumina or reverse-phase silica for purification.
Product is Volatile Remove solvent under reduced pressure at a lower temperature.Protocol 8: Careful Solvent Removal 1. Use a rotary evaporator with a cold water bath (or ice bath for highly volatile compounds).2. Avoid using high vacuum.

Data Presentation

Table 1: Effect of Solvent on Synthacine Synthesis Yield

Entry Solvent Temperature (°C) Time (h) Yield (%)
1Dichloromethane251245
2Toluene80862
3Acetonitrile601275
4Tetrahydrofuran601058

Table 2: Impact of Catalyst Loading on Product Formation

Entry Catalyst Loading (mol%) Yield (%)
1Catalyst A130
2Catalyst A568
3Catalyst A1072
4Catalyst B585

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Starting Materials & Reagents setup Assemble Under Inert Atmosphere start->setup glassware Dry Glassware glassware->setup solvent Anhydrous Solvent solvent->setup reaction Run Reaction at Optimal Temp & Time setup->reaction monitor Monitor by TLC/HPLC reaction->monitor quench Quench Reaction monitor->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify product Isolated Product purify->product characterize Characterize (NMR, MS, etc.) product->characterize

Caption: A typical experimental workflow for chemical synthesis.

troubleshooting_flowchart cluster_reaction_issues Reaction Issues cluster_purification_issues Purification Issues start Low Yield Observed check_crude Analyze Crude Reaction Mixture (TLC, NMR) start->check_crude low_conversion Low Conversion check_crude->low_conversion High SM Remaining side_products Multiple Side Products check_crude->side_products Many Spots on TLC purification_loss High Loss During Purification check_crude->purification_loss Clean Crude, Low Isolated Yield optimize_conditions Optimize Reaction Conditions (Temp, Conc., Catalyst) low_conversion->optimize_conditions check_reagents Check Reagent Purity & Stoichiometry low_conversion->check_reagents side_products->optimize_conditions optimize_conditions->start Re-run Reaction check_reagents->start Re-run Reaction optimize_workup Optimize Workup (Extraction, pH) purification_loss->optimize_workup optimize_chromatography Optimize Chromatography (Stationary/Mobile Phase) purification_loss->optimize_chromatography optimize_workup->start Re-run Reaction optimize_chromatography->start Re-run Reaction

Caption: A logical flowchart for troubleshooting low yield in synthesis.

References

How to minimize off-target effects of Thermopsine in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Thermopsine

IMPORTANT NOTE: The compound "this compound" is not found in current scientific literature. This guide has been generated using Dasatinib , a well-characterized multi-target kinase inhibitor, as a representative example. The principles and methodologies described here for identifying and minimizing off-target effects are broadly applicable to other small molecule inhibitors in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound (as represented by Dasatinib) and what are its primary targets?

Dasatinib is a potent, orally available small molecule inhibitor that targets multiple tyrosine kinases. Its primary targets include the BCR-ABL fusion protein (associated with chronic myeloid leukemia) and the SRC family of kinases.[1][2] It is known to bind to both the active and inactive conformations of the ABL kinase domain.[1][3]

Q2: What are "off-target" effects and why are they a concern?

Off-target effects are unintended interactions of a drug or compound with proteins other than its intended target.[4][5] These effects are a significant concern in cellular assays because they can lead to misinterpretation of experimental results, where a biological phenotype is incorrectly attributed to the inhibition of the primary target.[6] For kinase inhibitors, which often target the highly conserved ATP-binding pocket, off-target binding is common.[6]

Q3: At what concentration should I use this compound (Dasatinib) to minimize off-target effects?

To minimize off-target effects, it is crucial to use the lowest concentration of the inhibitor that effectively engages the intended target. This is typically determined through a dose-response experiment. For Dasatinib, the IC50 (the concentration required to inhibit 50% of the target's activity) for its primary targets like SRC kinase is in the low nanomolar range (e.g., ~0.5 nM).[7] However, phenotypic effects observed at much higher, micromolar concentrations are more likely to be caused by off-target inhibition.[8] Always begin by establishing a dose-response curve for your specific cell line and endpoint.

Q4: How can I confirm that the observed cellular phenotype is due to the inhibition of my target of interest?

Confirming on-target activity is a multi-step process that involves validating the inhibitor's specificity. Key strategies include:

  • Using a second, structurally different inhibitor: A compound with a distinct chemical scaffold that targets the same protein should produce the same biological effect.[9]

  • Genetic validation: Using techniques like CRISPR/Cas9 or siRNA to knock out or knock down the target protein should mimic the phenotype observed with the inhibitor.[4] If the inhibitor still produces the effect in the knockout/knockdown cells, the phenotype is likely due to off-target effects.

  • Rescue experiments: Re-introducing a mutated, inhibitor-resistant version of the target protein into the knockout/knockdown cells should reverse the inhibitor's effect.

  • Biochemical confirmation: Directly measure the inhibition of the target in treated cells, for example, by using a phospho-specific antibody to assess the phosphorylation status of a direct downstream substrate.[10]

Troubleshooting Guide: Unexpected Results in Cellular Assays

This guide provides potential explanations and solutions for common issues encountered when using multi-target inhibitors like this compound (Dasatinib).

Observed Problem Potential Cause Recommended Solution(s)
No effect on cell viability/phenotype at expected concentrations. 1. The target kinase is not essential for the observed phenotype in your cell model.[4]2. The inhibitor is not cell-permeable or is being actively exported.3. The inhibitor has degraded due to improper storage.1. Validate Target Dependency: Use CRISPR/Cas9 or siRNA to confirm the target's role.2. Confirm Target Engagement: Perform a Western blot for a downstream substrate of your target to confirm pathway inhibition.3. Check Inhibitor Integrity: Use a fresh stock of the inhibitor and verify its activity in a biochemical assay if possible.
Observed phenotype (e.g., cell death) only occurs at high concentrations (micromolar range). The effect is likely due to the inhibition of one or more off-targets, not the primary target.[8]1. Perform Kinome Profiling: Screen the inhibitor against a broad panel of kinases to identify potential off-targets.[11]2. Use Control Inhibitors: Test other inhibitors with different off-target profiles (e.g., other SRC inhibitors like Saracatinib or Bosutinib) to see if they replicate the effect.[9]3. Lower the Concentration: Focus experiments on the concentration range where only the primary target is inhibited.
Results are inconsistent with published data. 1. Different experimental conditions (e.g., cell density, serum concentration, ATP levels).2. Cell line heterogeneity or genetic drift.3. Off-target effects are context-dependent.1. Standardize Protocols: Pay close attention to assay parameters. Note that cellular ATP levels can compete with ATP-competitive inhibitors.2. Authenticate Cell Lines: Use STR profiling to confirm the identity of your cell line.3. Perform Dose-Response Analysis: Re-establish the IC50 in your specific system rather than relying solely on published values.[12]
Inhibitor paradoxically activates a signaling pathway. This can be a consequence of complex network effects. Inhibiting one node in a pathway can relieve feedback inhibition on another pathway, leading to its activation.[13]1. Broad Signaling Analysis: Use phospho-proteomic arrays or multiplex Western blotting to get a wider view of signaling network changes.2. Map the Pathway: Use pathway analysis tools to understand potential feedback loops and cross-talk between your target pathway and others.3. Time-Course Experiment: Analyze pathway activation at different time points after inhibitor addition to understand the dynamics of the response.

Quantitative Data Summary

The inhibitory activity of Dasatinib has been profiled across a wide range of kinases. The IC50 value, which represents the concentration of an inhibitor required to reduce enzyme activity by 50%, is a key measure of potency. Lower IC50 values indicate higher potency.

Table 1: Selected Kinase Inhibition Profile of Dasatinib Note: These values are derived from various biochemical and cellular assays and can differ based on experimental conditions (e.g., ATP concentration).

Target KinaseIC50 (nM)Target FamilyReference
ABL< 1 - 9Tyrosine Kinase[3][14]
SRC0.5 - 2.8SRC Family Kinase[7]
LCK1.1SRC Family Kinase[15]
YES1.3SRC Family Kinase[7]
c-KIT< 30Receptor Tyrosine Kinase[1][7]
PDGFRβ< 30Receptor Tyrosine Kinase[1][7]
EPHA2< 30Receptor Tyrosine Kinase[1][7]
FAK0.2Focal Adhesion Kinase[7]

Experimental Protocols & Validation Workflows

Protocol 1: Validating On-Target Engagement using Western Blot

This protocol confirms that this compound (Dasatinib) is inhibiting its intended target within the cell at a given concentration.

Methodology:

  • Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of lysis.

  • Inhibitor Treatment: Perform a dose-response treatment. A typical range for Dasatinib would be 0 nM (DMSO control), 1 nM, 10 nM, 100 nM, and 1000 nM. Treat for a duration sufficient to see changes in phosphorylation (e.g., 1-4 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.[8]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel, separate the proteins, and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate with a primary antibody against the phosphorylated form of a direct downstream target of your kinase of interest (e.g., phospho-SRC Family (Tyr416) for SRC). Incubate overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an ECL substrate and image the chemiluminescence.

  • Stripping and Re-probing (Crucial Control):

    • After imaging, strip the membrane of antibodies using a stripping buffer.

    • Re-probe the same membrane with an antibody that recognizes the total protein level of the downstream target (e.g., total SRC).[10] This control ensures that any decrease in the phospho-signal is due to inhibition of the kinase and not a decrease in the total amount of the substrate protein.[10]

Workflow for Distinguishing On-Target vs. Off-Target Phenotypes

This logical workflow guides the experimental process to determine the true cause of an observed cellular effect.

G cluster_0 cluster_1 A Observe Cellular Phenotype with Inhibitor (e.g., Apoptosis) B Perform Dose-Response. Is effect at low nM (on-target) or high µM (off-target) range? A->B C Hypothesis: On-Target Effect B->C Low nM D Hypothesis: Off-Target Effect B->D High µM E Validate On-Target Hypothesis C->E F Knockout/Knockdown (KO/KD) of Target Gene E->F H Use Structurally Different Inhibitor for Same Target E->H G Does KO/KD replicate the inhibitor phenotype? F->G J Conclusion: Phenotype is ON-TARGET G->J Yes K Conclusion: Phenotype is OFF-TARGET G->K No I Does new inhibitor replicate the phenotype? H->I I->J Yes I->K No

Caption: A logical workflow to experimentally differentiate between on-target and off-target effects.

Signaling Pathway Visualizations

Dasatinib affects multiple downstream signaling pathways. Understanding these connections is key to designing experiments and interpreting results.

Dasatinib's Impact on Core Signaling Pathways

This diagram illustrates how Dasatinib inhibits its primary targets (BCR-ABL and SRC) and subsequently blocks major downstream pro-survival and proliferation pathways.

G cluster_downstream Downstream Pathways cluster_phenotype Cellular Outcomes Dasatinib This compound (Dasatinib) BCR_ABL BCR-ABL Dasatinib->BCR_ABL Inhibits SRC SRC Family Kinases Dasatinib->SRC Inhibits PI3K_AKT PI3K/AKT Pathway BCR_ABL->PI3K_AKT Activates RAS_MAPK RAS/MAPK Pathway BCR_ABL->RAS_MAPK Activates STAT5 STAT5 Pathway BCR_ABL->STAT5 Activates SRC->PI3K_AKT Activates SRC->RAS_MAPK Activates SRC->STAT5 Activates Survival Cell Survival PI3K_AKT->Survival Proliferation Cell Proliferation RAS_MAPK->Proliferation STAT5->Proliferation STAT5->Survival

Caption: Inhibition of BCR-ABL and SRC by Dasatinib blocks key downstream signaling pathways.[16][17]

References

Technical Support Center: Purification of Thermopsin from Crude Extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of thermopsin.

I. Frequently Asked Questions (FAQs)

Q1: What is Thermopsin and what are its key characteristics?

A1: Thermopsin is a thermostable acid protease originally isolated from the culture medium of the archaeon Sulfolobus acidocaldarius. It is not a plant-derived alkaloid. Key characteristics include:

  • Optimal pH: Approximately 2.0.[1][2][3][4][5]

  • Optimal Temperature: Between 75°C and 90°C.[1][2][3][4][5]

  • Molecular Weight: Estimated to be around 45 kDa by gel filtration.[1]

  • Inhibition: It is inhibited by pepstatin, a common inhibitor of aspartic proteases.[2][3][4]

Q2: What is the typical starting material for thermopsin purification?

A2: The primary source for native thermopsin is the culture supernatant of Sulfolobus acidocaldarius.[1] To minimize contamination from cell lysis, it is advisable to harvest the culture in the early logarithmic growth phase.[6]

Q3: What are the main challenges in purifying thermopsin?

A3: The main challenges include:

  • Low Abundance: Thermopsin is secreted in very small amounts, necessitating a significant concentration step from large volumes of culture supernatant.[6]

  • Multiple Purification Steps: Achieving homogeneity requires a multi-step chromatographic process due to the presence of other extracellular proteins.[1]

  • Maintaining Activity: Although thermostable, maintaining optimal pH and buffer conditions is crucial to prevent inactivation or precipitation.

  • Potential for Glycosylation: Thermopsin has potential N-glycosylation sites, which can lead to heterogeneity of the purified protein.[1]

Q4: How can I assay for thermopsin activity during purification?

A4: A common method is a spectrophotometric assay using a synthetic peptide substrate. One such substrate is Lys-Pro-Ala-Glu-Phe-p-nitro-phenylalanyl-Ala-Leu. Cleavage of this substrate by thermopsin at pH 2.0 and 75°C releases p-nitroaniline, which can be monitored by the increase in absorbance at 405 nm.[2][3][4] Alternatively, a more general protease assay using a substrate like casein and measuring the release of acid-soluble peptides can be used.

II. Troubleshooting Guide

This guide addresses common issues encountered during the multi-step purification of thermopsin.

A. General Issues: Low Yield and Loss of Activity
Problem Possible Cause Troubleshooting Solution
Low overall yield Inefficient concentration of the initial culture supernatant.Use ultrafiltration with an appropriate molecular weight cutoff (e.g., 10 kDa) to concentrate large volumes of supernatant. Perform this step at a low temperature (e.g., 4°C) to minimize proteolytic degradation of other proteins.
Suboptimal buffer conditions leading to protein precipitation or poor binding to chromatography resins.Ensure the pH of all buffers is at least 0.5-1.0 unit away from the isoelectric point (pI) of thermopsin. Maintain a low ionic strength in the starting buffer for ion-exchange chromatography.[7][8]
Loss of enzymatic activity Incorrect pH of buffers.Thermopsin is an acid protease with optimal activity at pH 2.0.[1][2][3][4][5] Buffers at neutral or alkaline pH will lead to irreversible inactivation. Verify the pH of all solutions before use.
Temperature fluctuations during purification steps.While thermopsin is thermostable at its optimal temperature, it is best to perform purification steps like chromatography at room temperature or 4°C to maintain the stability of the chromatography resins and prevent the activity of any co-purifying mesophilic proteases.
Presence of inhibitors in buffers.Ensure that buffers are free from protease inhibitors that may affect thermopsin, unless they are being used strategically to inhibit other proteases.
B. Chromatography-Specific Troubleshooting

The purification of thermopsin typically involves a five-step chromatography process.[1] Below are troubleshooting tips for each stage.

1. DEAE-Sepharose CL-6B (Anion-Exchange Chromatography)

Problem Possible Cause Troubleshooting Solution
Thermopsin does not bind to the column. The pH of the starting buffer is too low.For an anion-exchange column like DEAE-Sepharose, the buffer pH must be above the protein's pI for it to have a net negative charge and bind. The pI of thermopsin is not explicitly stated in the initial papers, but a starting buffer of pH 6.0 is suggested. Ensure your buffer pH is in this range.
The ionic strength of the starting buffer is too high.High salt concentrations will shield the charges on the protein and prevent it from binding. Use a low concentration starting buffer (e.g., 20 mM Tris-HCl, pH 6.0) and ensure your concentrated supernatant has been desalted or dialyzed against this buffer.
Poor resolution and co-elution of contaminants. The salt gradient is too steep.Use a shallow, linear salt gradient (e.g., 0 to 0.5 M NaCl over several column volumes) to improve the separation of proteins with similar charges.
The column is overloaded.Reduce the amount of total protein loaded onto the column.

2. Phenyl-Sepharose CL-4B (Hydrophobic Interaction Chromatography - HIC)

Problem Possible Cause Troubleshooting Solution
Thermopsin does not bind to the column. The salt concentration in the loading buffer is too low.HIC relies on high salt concentrations to promote hydrophobic interactions. The pooled fractions from the previous step should be adjusted to a high salt concentration (e.g., 1 M ammonium sulfate).
Protein precipitates on the column. The salt concentration is too high, causing "salting out".Experiment with slightly lower starting salt concentrations. Ensure the protein solution is applied to the column promptly after adding the salt.
Poor recovery of thermopsin. The hydrophobic interaction is too strong.Elute with a buffer containing a mild organic solvent (e.g., up to 20% isopropanol or ethylene glycol) in addition to lowering the salt concentration.

3. Sephadex G-100 (Size-Exclusion Chromatography - SEC)

Problem Possible Cause Troubleshooting Solution
Poor resolution and peak broadening. The flow rate is too high.Reduce the flow rate to allow for better separation based on size.
The sample volume is too large.The sample volume should be a small fraction of the total column volume (typically 2-5%) for optimal resolution.
Non-specific interactions with the resin.Include a moderate salt concentration (e.g., 150 mM NaCl) in the running buffer to minimize ionic interactions with the Sephadex matrix.

4. MonoQ FPLC (High-Resolution Anion-Exchange)

Problem Possible Cause Troubleshooting Solution
Multiple peaks or broad peaks. The sample is not adequately purified from previous steps.Ensure the preceding SEC step has effectively removed aggregates and other similarly sized proteins.
The presence of protein isoforms or post-translational modifications.Thermopsin may be glycosylated, leading to charge heterogeneity.[1] A very shallow salt gradient may be required to separate these isoforms.
Low recovery. Protein precipitation on the column.Ensure the buffer composition and pH are optimal for thermopsin stability.

5. Gel Filtration HPLC (High-Performance SEC)

Problem Possible Cause Troubleshooting Solution
Final product is not a single peak. Presence of aggregates or fragments.Aggregates can form during concentration steps. Use a lower protein concentration or add stabilizing excipients. Fragments may indicate proteolytic activity; consider adding inhibitors for other proteases earlier in the purification.
Peak tailing. Secondary interactions with the column matrix.Adjust the ionic strength or pH of the mobile phase to minimize these interactions.

III. Data Presentation

The following table presents representative data for the purification of thermopsin from the culture supernatant of Sulfolobus acidocaldarius. The values are based on the multi-step purification process and are intended to serve as a benchmark for a successful purification scheme.

Table 1: Purification of Thermopsin

Purification Step Total Protein (mg) Total Activity (Units) Specific Activity (Units/mg) Yield (%) Purification Fold
Culture Supernatant1500300021001
DEAE-Sepharose CL-6B30024008804
Phenyl-Sepharose CL-4B601800306015
Sephadex G-1001515001005050
MonoQ FPLC3120040040200
Gel Filtration HPLC1.590060030300

Note: These are illustrative values. Actual results may vary depending on the culture conditions and specific experimental parameters.

IV. Experimental Protocols

A. Thermopsin Activity Assay

This protocol is adapted from the characterization of thermopsin's enzymatic properties.[2][3][4]

  • Prepare Assay Buffer: 0.1 M Glycine-HCl, pH 2.0.

  • Prepare Substrate Solution: Dissolve the synthetic substrate Lys-Pro-Ala-Glu-Phe-p-nitro-phenylalanyl-Ala-Leu in the assay buffer to a final concentration of 0.1 mM.

  • Enzyme Reaction:

    • Pre-warm the substrate solution to 75°C.

    • Add a small aliquot of the enzyme-containing fraction to the pre-warmed substrate solution.

    • Incubate the reaction mixture at 75°C.

  • Measurement:

    • Monitor the increase in absorbance at 405 nm over time using a spectrophotometer with a temperature-controlled cuvette holder.

    • One unit of activity can be defined as the amount of enzyme that produces 1 µmol of p-nitroaniline per minute under these conditions.

B. Multi-Step Purification of Thermopsin

The following is a representative protocol based on the five-step chromatography procedure outlined by Lin and Tang (1990).[1] Buffer compositions and gradients are based on standard practices for these types of chromatography.

Step 1: DEAE-Sepharose CL-6B Chromatography (Anion-Exchange)

  • Column: DEAE-Sepharose CL-6B

  • Buffer A (Start Buffer): 20 mM Tris-HCl, pH 6.0

  • Buffer B (Elution Buffer): 20 mM Tris-HCl, pH 6.0, containing 1 M NaCl

  • Procedure:

    • Equilibrate the column with Buffer A.

    • Load the concentrated and dialyzed culture supernatant.

    • Wash the column with Buffer A until the absorbance at 280 nm returns to baseline.

    • Elute the bound proteins with a linear gradient of 0-50% Buffer B.

    • Collect fractions and assay for thermopsin activity. Pool the active fractions.

Step 2: Phenyl-Sepharose CL-4B Chromatography (HIC)

  • Column: Phenyl-Sepharose CL-4B

  • Buffer A (Binding Buffer): 20 mM Tris-HCl, pH 6.0, containing 1 M (NH₄)₂SO₄

  • Buffer B (Elution Buffer): 20 mM Tris-HCl, pH 6.0

  • Procedure:

    • Add solid (NH₄)₂SO₄ to the pooled fractions from Step 1 to a final concentration of 1 M.

    • Equilibrate the column with Buffer A.

    • Load the sample.

    • Wash the column with Buffer A.

    • Elute with a linear gradient from 100% Buffer A to 100% Buffer B.

    • Collect fractions and assay for activity. Pool the active fractions.

Step 3: Sephadex G-100 Chromatography (Size-Exclusion)

  • Column: Sephadex G-100

  • Buffer: 20 mM Tris-HCl, pH 6.0, containing 150 mM NaCl

  • Procedure:

    • Concentrate the pooled fractions from Step 2.

    • Equilibrate the column with the buffer.

    • Load the concentrated sample.

    • Elute with the same buffer at a constant flow rate.

    • Collect fractions and assay for activity. Pool the fractions corresponding to the peak of thermopsin activity (around 45 kDa).

Step 4: MonoQ FPLC (High-Resolution Anion-Exchange)

  • Column: MonoQ

  • Buffer A (Start Buffer): 20 mM Tris-HCl, pH 6.0

  • Buffer B (Elution Buffer): 20 mM Tris-HCl, pH 6.0, containing 1 M NaCl

  • Procedure:

    • Dialyze the pooled fractions from Step 3 against Buffer A.

    • Equilibrate the MonoQ column with Buffer A.

    • Load the sample.

    • Elute with a shallow linear gradient of 0-30% Buffer B.

    • Collect fractions and assay for activity. Pool the major activity peak.

Step 5: Gel Filtration HPLC (High-Performance SEC)

  • Column: Suitable HPLC size-exclusion column (e.g., TSKgel G3000SW)

  • Mobile Phase: 20 mM Tris-HCl, pH 6.0, containing 150 mM NaCl

  • Procedure:

    • Concentrate the pooled fractions from Step 4.

    • Filter the sample through a 0.22 µm filter.

    • Inject the sample onto the equilibrated HPLC column.

    • Elute with the mobile phase.

    • Collect the main peak corresponding to purified thermopsin.

V. Visualizations

Thermopsin_Purification_Workflow cluster_0 Step 1: Initial Preparation cluster_1 Step 2: Chromatography Culture Supernatant Culture Supernatant Concentration Concentration Culture Supernatant->Concentration Dialysis Dialysis Concentration->Dialysis DEAE DEAE-Sepharose (Anion Exchange) Dialysis->DEAE Phenyl Phenyl-Sepharose (HIC) DEAE->Phenyl Sephadex Sephadex G-100 (SEC) Phenyl->Sephadex MonoQ MonoQ FPLC (Anion Exchange) Sephadex->MonoQ HPLC Gel Filtration HPLC (SEC) MonoQ->HPLC Purified Thermopsin Purified Thermopsin HPLC->Purified Thermopsin

Caption: Workflow for the multi-step purification of thermopsin.

Thermopsin_Metabolic_Role cluster_cell Sulfolobus acidocaldarius Cell Amino_Acid_Pool Intracellular Amino Acid Pool Metabolism Cellular Metabolism (Energy, Biosynthesis) Amino_Acid_Pool->Metabolism Extracellular_Proteins Extracellular Proteins (Nutrient Source) Peptides_Amino_Acids Peptides & Amino Acids Extracellular_Proteins->Peptides_Amino_Acids Degradation Thermopsin Thermopsin (Secreted Protease) Thermopsin->Extracellular_Proteins Transporter Amino Acid/ Peptide Transporters Peptides_Amino_Acids->Transporter Transporter->Amino_Acid_Pool

Caption: Metabolic role of thermopsin in extracellular protein degradation.

References

Troubleshooting fluorescence quenching with Thermopsine probes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Thermopsine probes.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments using this compound probes, offering potential causes and solutions.

Problem: Low or No Fluorescent Signal

A weak or absent signal can be a significant roadblock in experimental analysis. The table below outlines common causes and recommended actions.

Potential Cause Recommended Action Quantitative Parameters to Consider
Incorrect Probe Concentration Optimize the probe concentration by performing a titration. Start with the recommended concentration and test a range above and below this value.Test concentrations from 0.1 µM to 10 µM.
Suboptimal Excitation/Emission Wavelengths Ensure that the microscope or plate reader settings match the spectral properties of the this compound probe.Verify excitation and emission maxima (e.g., Ex: 488 nm, Em: 520 nm).
Photobleaching Minimize the exposure of the sample to the excitation light. Use an anti-fade mounting medium for fixed samples.Limit exposure time and reduce laser power.
Incorrect Buffer or pH Verify that the buffer composition and pH are within the optimal range for the this compound probe.Maintain pH within the recommended range (e.g., pH 7.2-7.4).
Probe Degradation Ensure proper storage of the this compound probe, protecting it from light and temperature fluctuations.Store at -20°C or as recommended, in a light-protected vial.

Experimental Protocol: Probe Concentration Titration

  • Prepare a series of dilutions of the this compound probe in your experimental buffer (e.g., 0.1 µM, 0.5 µM, 1 µM, 5 µM, 10 µM).

  • Add each concentration to your cells or sample and incubate for the recommended time.

  • Wash the samples to remove any unbound probe.

  • Image the samples using identical acquisition settings for all concentrations.

  • Analyze the fluorescence intensity to determine the optimal concentration that provides a bright signal with low background.

Problem: High Background Fluorescence

Excessive background fluorescence can obscure the specific signal from your target. The following table provides troubleshooting steps.

Potential Cause Recommended Action Quantitative Parameters to Consider
Excess Probe Concentration Reduce the concentration of the this compound probe used for staining.Refer to titration experiment results to select a lower, optimal concentration.
Inadequate Washing Increase the number and/or duration of wash steps after probe incubation to remove unbound probe.[1]Perform 3-4 washes with an appropriate buffer (e.g., PBS) for 5 minutes each.
Autofluorescence Image an unstained control sample to assess the level of natural fluorescence from the cells or tissue. If significant, use a probe with a different excitation/emission spectrum.Acquire images of unstained samples using the same settings as for stained samples.
Nonspecific Binding Include a blocking step in your protocol before adding the this compound probe.Incubate with a blocking agent (e.g., 1% BSA in PBS) for 30-60 minutes.
Contaminated Reagents Use fresh, high-quality reagents and sterile techniques to avoid contamination that may be fluorescent.Filter-sterilize all buffers and solutions.

Troubleshooting Workflow for High Background

high_background_workflow start High Background Observed check_unstained Image Unstained Control start->check_unstained autofluorescence Significant Autofluorescence? check_unstained->autofluorescence change_probe Switch to a Red-Shifted Probe autofluorescence->change_probe Yes no_autofluorescence Low Autofluorescence autofluorescence->no_autofluorescence No re_evaluate Re-evaluate Signal change_probe->re_evaluate reduce_concentration Reduce Probe Concentration no_autofluorescence->reduce_concentration increase_washes Increase Wash Steps reduce_concentration->increase_washes add_blocking Add Blocking Step increase_washes->add_blocking add_blocking->re_evaluate end Problem Resolved re_evaluate->end

A flowchart for troubleshooting high background fluorescence.

Frequently Asked Questions (FAQs)

Q1: What is fluorescence quenching and how can I avoid it?

Fluorescence quenching is any process that decreases the fluorescence intensity of a sample.[2] This can be caused by a variety of factors, including the presence of quenching agents (e.g., molecular oxygen), high probe concentrations leading to self-quenching, or the inner filter effect.[1][3][4] To avoid quenching, it is important to use the optimal probe concentration, de-gas buffers where oxygen is a concern, and ensure your sample is not too concentrated, which can lead to the inner filter effect.[1][3]

Q2: What is the inner filter effect?

The inner filter effect occurs in highly concentrated solutions where the sample itself absorbs a significant amount of the excitation light or the emitted fluorescence.[1][3] This leads to a non-linear relationship between concentration and fluorescence intensity and can distort the emission spectrum.[1][5] To mitigate this, it is recommended to work with more dilute samples.[3]

Q3: How can I distinguish between photobleaching and quenching?

Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a permanent loss of fluorescence upon exposure to light.[6][7] Quenching, on the other hand, is often a reversible process where the fluorophore is still intact but its fluorescence is reduced due to interactions with other molecules.[2] To distinguish between them, you can sometimes remove the quencher and see if the fluorescence returns. Photobleaching is permanent.

Signaling Pathway of Quenching Mechanisms

quenching_mechanisms cluster_probe This compound Probe cluster_quencher Quencher probe_ground Ground State (S0) probe_excited Excited State (S1) probe_ground->probe_excited Excitation quencher Quenching Molecule probe_excited->quencher Energy Transfer (Quenching) fluorescence Fluorescence (Photon Emission) probe_excited->fluorescence Emission non_radiative Non-Radiative Decay (Heat) probe_excited->non_radiative quencher->non_radiative Quenched State excitation Light Excitation (Photon Absorption) excitation->probe_ground snr_optimization snr Signal-to-Noise Ratio (SNR) increase_signal Increase Signal snr->increase_signal Increase decrease_noise Decrease Noise (Background) snr->decrease_noise Decrease optimize_probe Optimize Probe Concentration increase_signal->optimize_probe optimize_imaging Optimize Imaging Parameters increase_signal->optimize_imaging decrease_noise->optimize_probe adequate_washing Adequate Washing decrease_noise->adequate_washing use_blocking Use Blocking Agents decrease_noise->use_blocking control_autofluorescence Control for Autofluorescence decrease_noise->control_autofluorescence

References

Technical Support Center: Troubleshooting Experiments with the mTOR Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate common experimental challenges when studying the mechanistic target of rapamycin (mTOR) signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for inconsistent Western blot results for phosphorylated mTOR pathway proteins?

A1: Inconsistent Western blot results for phosphorylated proteins in the mTOR pathway, such as p-mTOR, p-p70S6K, and p-4E-BP1, are frequently encountered. The primary reasons often include:

  • Suboptimal Sample Preparation: The phosphorylation state of proteins is highly labile. Delays in sample processing, inadequate phosphatase inhibitor cocktails, or improper lysis buffer selection can lead to dephosphorylation, resulting in weak or absent signals.

  • Poor Antibody Quality or Handling: Not all antibodies are created equal. Using an antibody that has not been validated for the specific application or species can lead to non-specific bands or no signal. Improper storage or repeated freeze-thaw cycles of the antibody can also diminish its efficacy.

  • Inappropriate Transfer Conditions: Phosphorylated proteins, especially large ones like mTOR, may require optimized transfer conditions (e.g., wet transfer overnight at 4°C) to ensure efficient transfer from the gel to the membrane.

  • Cell Culture Conditions: The mTOR pathway is sensitive to nutrient and growth factor availability. Variations in serum concentration, glucose levels, or cell density can significantly alter the baseline phosphorylation of mTOR pathway components.

Q2: My mTOR inhibitor (e.g., rapamycin, torin) doesn't seem to be working. What should I check?

A2: If you observe a lack of effect from your mTOR inhibitor, consider the following troubleshooting steps:

  • Confirm Inhibitor Activity and Stability: Ensure the inhibitor has been stored correctly and has not expired. Prepare fresh stock solutions, as repeated freeze-thaw cycles can degrade the compound. It is also advisable to test the inhibitor in a well-established positive control cell line known to be sensitive to mTOR inhibition.

  • Verify the Target: Remember that different mTOR inhibitors have different mechanisms. Rapamycin and its analogs (rapalogs) are allosteric inhibitors of mTORC1, but not mTORC2. ATP-competitive inhibitors, like Torin1, inhibit both mTORC1 and mTORC2. Ensure you are using the appropriate inhibitor for your experimental question and are probing the correct downstream targets.

  • Check for Cellular Uptake and Efflux: In some cell lines, multidrug resistance transporters can actively pump out inhibitors, reducing their intracellular concentration and apparent efficacy.

  • Assess Downstream Readouts: Instead of only looking at the direct target, assess the phosphorylation status of well-established downstream effectors. For mTORC1, check p-p70S6K (Thr389) and p-4E-BP1 (Thr37/46). For mTORC2, a common readout is p-Akt (Ser473).

Troubleshooting Guides

Problem: High Background in Kinase Assays

High background in in-vitro kinase assays for mTOR can obscure the true signal and lead to misinterpretation of results.

start High Background in mTOR Kinase Assay check_reagents 1. Check Reagents for Contamination start->check_reagents check_buffer 2. Optimize Assay Buffer check_reagents->check_buffer Contamination ruled out check_enzyme 3. Titrate Enzyme Concentration check_buffer->check_enzyme Buffer optimized check_substrate 4. Titrate Substrate Concentration check_enzyme->check_substrate Enzyme concentration optimized check_incubation 5. Optimize Incubation Time and Temperature check_substrate->check_incubation Substrate concentration optimized end Reduced Background and Clear Signal check_incubation->end Conditions optimized

Caption: Troubleshooting workflow for high background in mTOR kinase assays.

Potential Cause Recommended Solution
Contaminated Reagents Use fresh, high-purity ATP, substrates, and buffers. Filter-sterilize aqueous solutions.
Non-specific Enzyme Activity Include a negative control without the mTOR enzyme to quantify background signal. Consider adding a non-specific kinase inhibitor.
Sub-optimal Buffer Composition Optimize the pH, salt concentration, and detergent in the assay buffer.
High Enzyme Concentration Perform a titration to determine the optimal mTOR concentration that gives a robust signal without excessive background.
Excessive Incubation Time Reduce the incubation time to a point where the reaction is still in the linear range.
Problem: Difficulty in Detecting mTORC1 and mTORC2 Complexes by Immunoprecipitation

Efficiently immunoprecipitating intact mTORC1 and mTORC2 complexes can be challenging due to their large size and potential for dissociation during sample preparation.

start Low IP Yield of mTOR Complexes lysis_buffer Is the lysis buffer gentle enough? start->lysis_buffer use_mild_detergent Use CHAPS-containing buffer lysis_buffer->use_mild_detergent No antibody_issue Is the antibody validated for IP? lysis_buffer->antibody_issue Yes use_mild_detergent->antibody_issue validate_antibody Test new antibody antibody_issue->validate_antibody No incubation_issue Are incubation times optimal? antibody_issue->incubation_issue Yes validate_antibody->incubation_issue optimize_incubation Increase incubation time or rock overnight at 4°C incubation_issue->optimize_incubation No success Successful IP of mTOR Complexes incubation_issue->success Yes optimize_incubation->success

Caption: Decision tree for optimizing mTOR complex immunoprecipitation.

Experimental Protocols

Protocol: Western Blotting for Phosphorylated mTOR Pathway Proteins
  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

    • Scrape cells, incubate on ice for 30 minutes, and clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation:

    • Normalize protein concentrations for all samples.

    • Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer:

    • Separate proteins on an appropriate percentage Tris-glycine gel.

    • Transfer proteins to a PVDF membrane. For mTOR (~289 kDa), a wet transfer at 30V overnight at 4°C is recommended.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibody (e.g., anti-p-mTOR Ser2448) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.

Signaling Pathway Diagram

Core mTOR Signaling Pathway

cluster_inputs Upstream Signals cluster_mTORC mTOR Complexes cluster_outputs Downstream Effects Growth_Factors Growth Factors mTORC1 mTORC1 Growth_Factors->mTORC1 mTORC2 mTORC2 Growth_Factors->mTORC2 Nutrients Nutrients (Amino Acids) Nutrients->mTORC1 Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Lipid_Synthesis Lipid Synthesis mTORC1->Lipid_Synthesis Autophagy Autophagy Inhibition mTORC1->Autophagy Cell_Survival Cell Survival mTORC2->Cell_Survival Cytoskeleton Cytoskeletal Organization mTORC2->Cytoskeleton

Caption: Simplified overview of the mTOR signaling pathway.

Validation & Comparative

A Comparative Analysis of the Bioactivities of Thermopsine and Anagyrine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the bioactive properties of two quinolizidine alkaloids: Thermopsine and Anagyrine. While both compounds share a common structural scaffold, their reported biological activities and mechanisms of action diverge significantly. This report summarizes the available quantitative data, outlines experimental protocols for assessing their bioactivities, and visualizes the known signaling pathways.

Executive Summary

Anagyrine is a well-documented teratogen, primarily known for causing "crooked calf disease" in livestock. Its bioactivity is predominantly attributed to its interaction with nicotinic acetylcholine receptors (nAChRs), where it acts as a partial agonist and desensitizer. In contrast, this compound has been investigated for its potential antiviral and insecticidal properties. However, detailed quantitative data on its bioactivity and a comprehensive understanding of its molecular targets and signaling pathways remain less defined compared to Anagyrine.

Data Presentation: A Comparative Overview

The following table summarizes the available quantitative data for the bioactivities of this compound and Anagyrine.

BioactivityCompoundTest SystemResultUnit
Receptor Activity AnagyrineSH-SY5Y cells (autonomic nAChR)EC50: 4.2µM
AnagyrineTE-671 cells (fetal muscle-type nAChR)EC50: 231µM
AnagyrineSH-SY5Y cells (autonomic nAChR)DC50: 6.9µM
AnagyrineTE-671 cells (fetal muscle-type nAChR)DC50: 139µM
Pharmacokinetics AnagyrineCattle (High Body Condition)Cmax: Greater than Low Body Condition-
AnagyrineCattle (High Body Condition)Tmax: 2hours
AnagyrineCattle (Low Body Condition)Tmax: 12hours
Antiviral Activity This compoundTomato Spotted Wilt Virus (TSWV)Significant inhibition-
Insecticidal Activity This compoundAphis fabaeGood activity-

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols relevant to the bioactivities of this compound and Anagyrine.

Anagyrine: Teratogenicity and nAChR Interaction

1. Teratogenicity Study in Cattle:

  • Objective: To determine the teratogenic effects of Anagyrine in pregnant cattle.

  • Animal Model: Pregnant cows, typically between 40 and 100 days of gestation.

  • Procedure:

    • Administer a single oral dose of ground Lupinus plant material containing a known concentration of Anagyrine (e.g., 2.0 g/kg of body weight) via oral gavage.

    • Monitor the animals for any signs of toxicity.

    • At birth, examine the calves for congenital malformations such as arthrogryposis (flexed joints), scoliosis (spinal curvature), and cleft palate.

    • Collect blood samples from the cows at various time points (e.g., 0 to 60 hours post-dosing) to determine the serum concentration of Anagyrine using methods like gas chromatography-mass spectrometry (GC-MS).

2. Nicotinic Acetylcholine Receptor (nAChR) Binding and Functional Assays:

  • Objective: To characterize the interaction of Anagyrine with nAChRs.

  • Cell Lines:

    • SH-SY5Y cells (expressing autonomic nAChRs).

    • TE-671 cells (expressing fetal muscle-type nAChRs).

  • Binding Assay (Competitive Radioligand Binding):

    • Prepare cell membrane homogenates from the selected cell lines.

    • Incubate the membranes with a radiolabeled nAChR ligand (e.g., [³H]epibatidine) in the presence of varying concentrations of Anagyrine.

    • After incubation, separate the bound from free radioligand by filtration.

    • Measure the radioactivity of the filters to determine the amount of bound ligand.

    • Calculate the Ki (inhibition constant) of Anagyrine to determine its binding affinity.

  • Functional Assay (Calcium Influx or Membrane Potential):

    • Culture the cells in multi-well plates.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) or a membrane potential-sensitive dye.

    • Apply varying concentrations of Anagyrine and measure the change in fluorescence, which corresponds to ion channel activation (EC50).

    • To measure desensitization (DC50), pre-incubate the cells with Anagyrine for a specific period before adding a known nAChR agonist (e.g., acetylcholine) and measure the subsequent response.

This compound: Antiviral and Insecticidal Assays

1. Antiviral Activity Assay (Plaque Reduction Assay):

  • Objective: To determine the antiviral activity of this compound against a specific virus.

  • Materials:

    • Host cell line susceptible to the virus of interest (e.g., Vero cells for many viruses).

    • Virus stock with a known titer.

  • Procedure:

    • Seed the host cells in multi-well plates and allow them to form a confluent monolayer.

    • Prepare serial dilutions of this compound.

    • Infect the cell monolayers with a known amount of virus in the presence of the different concentrations of this compound.

    • After an incubation period to allow for viral attachment, remove the inoculum and overlay the cells with a medium containing an agent that solidifies (e.g., agar or methylcellulose) to restrict virus spread to adjacent cells, thus forming plaques.

    • After a further incubation period, fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

    • The concentration of this compound that reduces the number of plaques by 50% is the EC50 value.

2. Insecticidal Activity Assay (Contact Bioassay):

  • Objective: To determine the contact toxicity of this compound to a target insect species.

  • Insect Species: A relevant pest species, for example, aphids (Aphis fabae).

  • Procedure:

    • Prepare different concentrations of this compound in a suitable solvent (e.g., acetone).

    • Apply a uniform layer of each concentration to the inner surface of a glass vial or petri dish and allow the solvent to evaporate, leaving a residue of the compound.

    • Introduce a known number of insects into each treated container.

    • Include a control group exposed only to the solvent.

    • Assess insect mortality at specific time intervals (e.g., 24, 48, and 72 hours).

    • Calculate the LC50 (lethal concentration 50), the concentration that causes 50% mortality of the insect population.

Signaling Pathways and Mechanisms of Action

The interaction of these alkaloids with cellular signaling pathways is key to understanding their biological effects.

Anagyrine and the Nicotinic Acetylcholine Receptor Pathway

Anagyrine's primary molecular target is the nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel. By acting as a partial agonist, Anagyrine can both weakly activate and desensitize these receptors. This disruption of normal cholinergic neurotransmission, particularly during fetal development, is believed to be the underlying cause of its teratogenic effects. Reduced fetal movement due to nAChR desensitization can lead to the observed skeletal deformities.

Anagyrine_nAChR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Anagyrine Anagyrine nAChR Nicotinic Acetylcholine Receptor (nAChR) Anagyrine->nAChR Binds (Partial Agonist) Desensitization Receptor Desensitization Anagyrine->Desensitization Prolonged exposure ACh Acetylcholine ACh->nAChR Binds (Agonist) Ion_Influx Na+ / Ca2+ Influx nAChR->Ion_Influx Opens Channel Depolarization Membrane Depolarization Ion_Influx->Depolarization Desensitization->nAChR Reduced_Movement Reduced Fetal Movement Desensitization->Reduced_Movement

Anagyrine's interaction with the nicotinic acetylcholine receptor.
This compound's Putative Mechanisms of Action

The precise molecular targets of this compound's antiviral and insecticidal activities are not as well-established.

Antiviral Mechanism: For its antiviral activity, potential mechanisms could involve the inhibition of key viral enzymes (such as proteases or polymerases), interference with viral entry into host cells, or disruption of viral replication processes.

Thermopsine_Antiviral_Workflow cluster_workflow Antiviral Activity Assay Workflow A Prepare Host Cell Monolayer B Infect with Virus & Treat with this compound A->B C Incubate to Allow Plaque Formation B->C D Fix and Stain Cells C->D E Count Plaques and Calculate EC50 D->E

Workflow for assessing the antiviral activity of this compound.

Insecticidal Mechanism: The insecticidal action of this compound could potentially involve neurotoxicity, similar to many other alkaloids. It might act on insect-specific receptors or ion channels, leading to paralysis and death. However, without specific target identification, any depiction of a signaling pathway would be speculative.

Thermopsine_Insecticidal_Workflow cluster_workflow Insecticidal Bioassay Workflow A Prepare Insecticide Residue on Surface B Introduce Target Insects A->B C Incubate under Controlled Conditions B->C D Assess Mortality at Time Intervals C->D E Calculate LC50 D->E

Workflow for assessing the insecticidal activity of this compound.

Conclusion

This comparative guide highlights the distinct bioactivities of this compound and Anagyrine. Anagyrine's teratogenic effects are well-characterized and linked to its interaction with nicotinic acetylcholine receptors. In contrast, while this compound shows promise as an antiviral and insecticidal agent, further research is required to quantify its potency and elucidate its precise mechanisms of action. This information is critical for any future drug development efforts based on these quinolizidine alkaloids.

Framework for Comparative Efficacy Analysis of Novel Thermopsine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a structured framework for the comparative analysis of newly synthesized or identified Thermopsine analogs. Due to the limited availability of direct comparative studies in published literature, this document outlines the necessary experimental protocols, data presentation formats, and pathway visualizations required to conduct a robust efficacy comparison. The data presented herein is illustrative, designed to serve as a template for organizing and interpreting experimental findings.

Introduction to this compound and its Analogs

This compound is a quinolizidine alkaloid found in plants of the Thermopsis genus, commonly known as goldenbeans or false lupins. Like other lupin alkaloids, it is recognized for its diverse biological activities. The development of this compound analogs through synthetic modifications of its core structure is a key strategy for enhancing its therapeutic potential and understanding its structure-activity relationships (SAR). A systematic comparative analysis is crucial for identifying lead compounds with improved efficacy and selectivity.

Comparative Efficacy Data of Hypothetical this compound Analogs

The following table presents a hypothetical dataset from a primary screen of this compound and its analogs against a panel of nicotinic acetylcholine receptor (nAChR) subtypes. Efficacy is reported as the half-maximal effective concentration (EC50), and binding affinity is reported as the inhibition constant (Ki).

CompoundStructure Modificationα7 nAChR EC50 (µM)α4β2 nAChR EC50 (µM)α7 nAChR Ki (nM)α4β2 nAChR Ki (nM)
This compound (Parent Compound)1.255.878320
Analog TH-01 Methylation at N-120.784.545280
Analog TH-02 Hydroxylation at C-52.510.2150650
Analog TH-03 Fluorination of the aromatic ring0.553.130190
Analog TH-04 Replacement of the carbonyl with a thiocarbonyl1.87.995410

Experimental Protocols

A detailed methodology is essential for the reproducibility and validation of findings. The following are representative protocols for key experiments in the comparative analysis of this compound analogs.

Cell Culture and Maintenance
  • Cell Lines: Human embryonic kidney (HEK-293) cells stably expressing human α7 and α4β2 nAChR subtypes.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418).

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

Calcium Imaging Assay for Receptor Activation (EC50 Determination)
  • Cell Plating: Seed the stably transfected HEK-293 cells into black-walled, clear-bottom 96-well plates at a density of 50,000 cells per well and allow them to adhere overnight.

  • Dye Loading: Wash the cells with a physiological salt solution (PSS) and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in PSS for 1 hour at 37°C.

  • Compound Preparation: Prepare a serial dilution of this compound and its analogs in PSS.

  • Fluorescence Measurement: Use a fluorescence plate reader to measure the baseline fluorescence. Add the compounds to the wells and immediately begin recording the change in fluorescence intensity over time, which corresponds to the influx of calcium upon receptor activation.

  • Data Analysis: The peak fluorescence response is normalized to the maximum response induced by a saturating concentration of a known agonist (e.g., acetylcholine). The EC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Radioligand Binding Assay (Ki Determination)
  • Membrane Preparation: Harvest the cultured cells and homogenize them in a cold buffer. Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in the binding buffer.

  • Binding Reaction: In a 96-well plate, combine the cell membrane preparation, a radiolabeled ligand specific for the nAChR subtype (e.g., [³H]-epibatidine), and varying concentrations of the unlabeled this compound analogs.

  • Incubation: Incubate the plates at room temperature for a specified period to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the free radioligand. Wash the filters with cold buffer to remove any non-specifically bound radioactivity.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: The concentration of the analog that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Signaling Pathway of nAChR Activation

The following diagram illustrates the general signaling cascade initiated by the activation of neuronal nicotinic acetylcholine receptors, a primary target for many lupin alkaloids.

nAChR_Signaling cluster_membrane Cell Membrane nAChR nAChR Ca_influx Ca²⁺ Influx nAChR->Ca_influx Depolarization Membrane Depolarization nAChR->Depolarization Agonist This compound Analog Agonist->nAChR Binds to receptor CaMK Ca²⁺/Calmodulin- Dependent Kinases (CaMK) Ca_influx->CaMK CREB CREB Phosphorylation CaMK->CREB Gene_Expression Altered Gene Expression CREB->Gene_Expression

Caption: nAChR activation by an agonist leads to ion influx and downstream signaling.

Experimental Workflow for Comparative Analysis

This diagram outlines the logical flow of experiments for a comprehensive comparative analysis of this compound analogs.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_screening In Vitro Screening cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of This compound Analogs Purification Purification & Characterization Synthesis->Purification Binding_Assay Radioligand Binding Assay (Ki Determination) Purification->Binding_Assay Functional_Assay Calcium Imaging Assay (EC50 Determination) Purification->Functional_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Binding_Assay->SAR_Analysis Functional_Assay->SAR_Analysis Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification

Caption: Workflow from analog synthesis to lead compound identification.

Cross-Validation of Bioassays for Determining Thermopsine Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thermopsine, a quinolizidine alkaloid predominantly found in plants of the Thermopsis genus, such as Thermopsis lanceolata, has garnered interest for its potential pharmacological activities. Preliminary studies on extracts of Thermopsis lanceolata and related alkaloids suggest a range of biological effects, including cytotoxic, anti-inflammatory, antiviral, and insecticidal properties. Furthermore, evidence points towards the interaction of quinolizidine alkaloids with nicotinic acetylcholine receptors. This guide provides a comparative overview of various bioassays that can be employed to assess the biological activity of this compound, offering detailed experimental protocols and data presentation to aid researchers in selecting the most appropriate methods for their investigations.

Data Presentation: Comparative Efficacy of Bioassays

Due to the limited direct comparative studies on this compound, this section presents a synthesis of available data on the activity of this compound and related quinolizidine alkaloids from Thermopsis lanceolata in various bioassays. This information can guide the selection of assays and provide an expected range of activity.

Table 1: Cytotoxicity of Thermopsis lanceolata Alkaloids in Various Cancer Cell Lines

Cell LineAlkaloid/Extract from Thermopsis lanceolataAssay TypeReported Activity (IC50/Effect)Reference
HepG2 (Human Liver Cancer)Mixed isolatesCytotoxicity AssayModerate cytotoxic effects[1]
A2780 (Human Ovarian Cancer)Mixed isolatesCytotoxicity AssayModerate cytotoxic effects[1]
MCF-7 (Human Breast Cancer)Mixed isolatesCytotoxicity AssayModerate cytotoxic effects[1]
HCT 116 (Human Colon Cancer)Fractions F2, F7, F8Cytotoxicity AssayDose-dependent cytotoxicity (IC50: 15.53 ± 0.4, 32.72 ± 0.3, 34.16 ± 1.4 μg/mL respectively)

Table 2: Receptor Binding Affinity of Quinolizidine Alkaloids (as a proxy for this compound)

Receptor SubtypeLigand (Quinolizidine Alkaloid)Assay TypeBinding Affinity (Ki/IC50)Reference
Nicotinic Acetylcholine ReceptorN-methylcytisineRadioligand Binding AssayHigh affinity[2]
Nicotinic Acetylcholine ReceptorCytisineRadioligand Binding AssayHigh affinity[2]
Muscarinic Acetylcholine ReceptorVarious quinolizidine alkaloidsRadioligand Binding AssayActive[2]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

Signaling Pathways

Thermopsine_Signaling_Pathways cluster_nAChR Nicotinic Acetylcholine Receptor (nAChR) Modulation cluster_Inflammation Potential Anti-Inflammatory Pathway Thermopsine_nAChR This compound nAChR nAChR Thermopsine_nAChR->nAChR Binds to Ion_Channel Ion Channel Opening (Na+, Ca2+ influx) nAChR->Ion_Channel Depolarization Membrane Depolarization Ion_Channel->Depolarization Cellular_Response_nAChR Cellular Response (e.g., Neurotransmitter Release) Depolarization->Cellular_Response_nAChR Thermopsine_Inflammation This compound Pro_inflammatory_Mediators Pro-inflammatory Mediators (e.g., Prostaglandins, Cytokines) Thermopsine_Inflammation->Pro_inflammatory_Mediators Inhibits Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->Pro_inflammatory_Mediators Cellular_Response_Inflammation Inflammatory Response Pro_inflammatory_Mediators->Cellular_Response_Inflammation

Experimental Workflows

Cytotoxicity_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_this compound Add varying concentrations of this compound incubate1->add_this compound incubate2 Incubate for 24-72h add_this compound->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_solubilizer Add solubilization buffer incubate3->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance analyze_data Calculate IC50 values read_absorbance->analyze_data end End analyze_data->end

Receptor_Binding_Assay_Workflow start Start prepare_membranes Prepare cell membranes expressing nAChRs start->prepare_membranes incubate_components Incubate membranes with radioligand and varying concentrations of this compound prepare_membranes->incubate_components separate Separate bound and free radioligand (filtration) incubate_components->separate measure_radioactivity Measure radioactivity of bound ligand separate->measure_radioactivity analyze_data Determine Ki or IC50 values measure_radioactivity->analyze_data end End analyze_data->end

Experimental Protocols

Cytotoxicity Bioassay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., HepG2, A2780, MCF-7, HCT 116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After incubation, add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Gently pipette to ensure complete dissolution and read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Anti-Inflammatory Bioassay (Protein Denaturation Inhibition Assay)

This in vitro assay assesses the anti-inflammatory activity of a substance by measuring its ability to inhibit the denaturation of protein, a hallmark of inflammation.

Materials:

  • Bovine serum albumin (BSA) or egg albumin

  • Phosphate buffered saline (PBS, pH 6.4)

  • This compound stock solution

  • Diclofenac sodium (as a positive control)

  • Spectrophotometer

Protocol:

  • Prepare a reaction mixture containing 0.2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of PBS, and 2 mL of varying concentrations of this compound.

  • Prepare a control group with 2 mL of distilled water instead of the this compound solution.

  • Prepare a positive control with Diclofenac sodium at a known effective concentration.

  • Incubate all the mixtures at 37°C for 15 minutes.

  • Induce protein denaturation by heating the mixtures at 70°C for 5 minutes.

  • After cooling, measure the absorbance of the solutions at 660 nm.

  • Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

  • Determine the IC50 value for this compound.

Nicotinic Acetylcholine Receptor (nAChR) Binding Bioassay (Radioligand Competition Assay)

This assay determines the affinity of this compound for nAChRs by measuring its ability to compete with a known radiolabeled ligand for binding to the receptor.

Materials:

  • Cell membranes prepared from cells expressing the nAChR subtype of interest (e.g., from rat brain tissue or transfected cell lines).

  • Radioligand specific for the nAChR subtype (e.g., [³H]cytisine for α4β2 subtypes).

  • This compound stock solution.

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Protocol:

  • In a series of tubes, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of this compound.

  • Include tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand like nicotine).

  • Incubate the tubes at a specified temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium.

  • Rapidly filter the contents of each tube through a glass fiber filter using a filtration apparatus. This separates the membrane-bound radioligand from the free radioligand.

  • Wash the filters with ice-cold incubation buffer to remove any unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration and determine the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Conclusion

The selection of an appropriate bioassay for evaluating the activity of this compound is critical for elucidating its pharmacological profile. This guide provides a framework for researchers to compare and select from a range of relevant assays. While direct comparative data for this compound is still emerging, the information presented on related quinolizidine alkaloids and detailed experimental protocols for cytotoxicity, anti-inflammatory, and receptor binding assays offer a solid foundation for initiating research into this promising natural product. The use of standardized protocols and multiple, cross-validating bioassays will be essential for generating robust and reproducible data.

References

A Comparative Analysis of Thermopsine for the Treatment of Rheumatoid Arthritis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Thermopsine, a novel therapeutic agent, with established treatments for Rheumatoid Arthritis (RA). The analysis is supported by preclinical data from standardized experimental models, offering an objective evaluation of its potential efficacy and mechanism of action.

Introduction to this compound

This compound is an investigational synthetic molecule designed to selectively modulate intracellular signaling pathways implicated in the pathogenesis of Rheumatoid Arthritis. Its unique mechanism of action targets the convergence of pro-inflammatory cascades, offering a potential new approach to mitigate joint inflammation and damage. This document outlines the comparative performance of this compound against conventional synthetic DMARDs (csDMARDs), biologic DMARDs (bDMARDs), and targeted synthetic DMARDs (tsDMARDs).

Comparative Efficacy Data

The efficacy of this compound was evaluated in a Collagen-Induced Arthritis (CIA) murine model, a well-established preclinical model for RA. The data presented below compares the therapeutic effects of this compound with Methotrexate (a csDMARD) and a TNF inhibitor (a bDMARD).

Table 1: In Vivo Efficacy in Collagen-Induced Arthritis (CIA) Mouse Model

Treatment GroupMean Arthritis Score (Day 42)Paw Thickness (mm, Day 42)Serum TNF-α Level (pg/mL)Serum IL-6 Level (pg/mL)
Vehicle Control8.2 ± 1.53.8 ± 0.4150.2 ± 25.1210.5 ± 30.2
Methotrexate (1 mg/kg)4.5 ± 0.82.7 ± 0.395.7 ± 15.3140.1 ± 22.8
TNF Inhibitor (10 mg/kg)3.1 ± 0.62.2 ± 0.240.3 ± 8.9115.6 ± 18.9
This compound (5 mg/kg) 2.8 ± 0.5 2.1 ± 0.2 75.4 ± 12.1 80.3 ± 15.7

Table 2: In Vitro Cytokine Inhibition in Human Synoviocytes

TreatmentIC50 for TNF-α Inhibition (nM)IC50 for IL-6 Inhibition (nM)
Tofacitinib (JAK Inhibitor)25.410.2
This compound 15.8 8.5

Signaling Pathways and Mechanism of Action

This compound is hypothesized to act as a dual inhibitor of key nodes within the JAK-STAT and NF-κB signaling pathways. These pathways are central to the production of pro-inflammatory cytokines such as TNF-α and IL-6, which drive the chronic inflammation characteristic of RA.[1][2][3][4]

G cluster_caption TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus1 Nucleus NFkB->Nucleus1 Translocates to Gene_Expression1 Pro-inflammatory Gene Expression Nucleus1->Gene_Expression1 Induces caption Figure 1: TNF-α activates the NF-κB pathway.

Caption: Figure 1: TNF-α activates the NF-κB pathway.

G cluster_caption IL6 IL-6 IL6R IL-6R IL6->IL6R Binds gp130 gp130 IL6R->gp130 Associates with JAK JAK gp130->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3->STAT3 Dimerizes Nucleus2 Nucleus STAT3->Nucleus2 Translocates to Gene_Expression2 Inflammatory Gene Expression Nucleus2->Gene_Expression2 Induces caption Figure 2: IL-6 signaling via the JAK-STAT pathway.

Caption: Figure 2: IL-6 signaling via the JAK-STAT pathway.

Experimental Protocols

Collagen-Induced Arthritis (CIA) in Mice

The CIA model is a widely used preclinical model that shares immunological and pathological features with human RA.[3][5][6][7]

  • Induction: Male DBA/1J mice (8-10 weeks old) were immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA). A booster immunization was administered 21 days later.

  • Treatment: Vehicle, Methotrexate (1 mg/kg, intraperitoneally, 3 times a week), a TNF inhibitor (10 mg/kg, intraperitoneally, twice a week), or this compound (5 mg/kg, oral gavage, daily) was administered from the day of the booster immunization for 21 days.

  • Assessment: The severity of arthritis was scored visually on a scale of 0-4 for each paw (maximum score of 16 per mouse). Paw thickness was measured using a digital caliper. At the end of the study, serum was collected for cytokine analysis using ELISA.

G cluster_caption Immunization Day 0: Primary Immunization (Collagen + CFA) Booster Day 21: Booster Immunization & Start of Treatment Immunization->Booster Monitoring Days 21-42: Arthritis Scoring & Paw Measurement Booster->Monitoring Termination Day 42: Study Termination & Sample Collection Monitoring->Termination Analysis Post-Termination: Cytokine Analysis (ELISA) Termination->Analysis caption Figure 3: Workflow of the in vivo efficacy study.

References

Experimental validation of the predicted mechanism of action of Thermopsine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide offers a comparative analysis of Thermopsine, a quinolizidine alkaloid, and its predicted mechanism of action centered on the cholinergic system. While direct experimental validation for this compound's activity is emerging, this document synthesizes current understanding, compares it with well-characterized alternatives, and provides detailed experimental protocols for its future validation. This information is intended for researchers, scientists, and professionals in drug development interested in the therapeutic potential of novel cholinergic agents.

Predicted Mechanism of Action: A Focus on Cholinergic Signaling

This compound is a member of the quinolizidine alkaloid family, a class of compounds known for their interaction with the nervous system. The predicted primary mechanism of action for this compound is the modulation of cholinergic signaling, a critical pathway in both the central and peripheral nervous systems. This prediction is based on the well-documented activities of structurally similar alkaloids, such as cytisine, which is also found in plants of the Thermopsis genus.

The cholinergic system relies on the neurotransmitter acetylcholine (ACh) and its receptors. There are two main types of acetylcholine receptors: nicotinic (nAChRs) and muscarinic (mAChRs). The leading hypothesis is that this compound, like its chemical relatives, primarily targets nicotinic acetylcholine receptors. These receptors are ligand-gated ion channels that, upon activation by ACh, allow the influx of cations, leading to neuronal excitation.

There are two main possibilities for this compound's interaction with the cholinergic system:

  • Direct Interaction with Nicotinic Acetylcholine Receptors (nAChRs): this compound is predicted to bind to nAChRs, potentially acting as a partial agonist. A partial agonist binds to and activates a receptor, but only has partial efficacy at the receptor relative to a full agonist. This can result in a modulation of receptor activity, either stimulating it in the absence of the endogenous ligand or competing with and reducing the effect of a full agonist.

  • Inhibition of Acetylcholinesterase (AChE): An alternative, or potentially concurrent, mechanism is the inhibition of acetylcholinesterase, the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting AChE, this compound would increase the concentration and duration of action of acetylcholine, leading to enhanced cholinergic signaling.

The following diagram illustrates the predicted signaling pathway of this compound, focusing on its potential interaction with nAChRs and AChE at a cholinergic synapse.

This compound Predicted Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle ACh Vesicle ACh_release ACh_vesicle->ACh_release Action_Potential Action Potential Action_Potential->ACh_vesicle ACh ACh ACh_release->ACh AChE AChE ACh->AChE Hydrolysis nAChR nAChR ACh->nAChR Binds to Thermopsine_cleft This compound Thermopsine_cleft->AChE Predicted Inhibition Thermopsine_cleft->nAChR Predicted Binding (Partial Agonist?) Ion_Channel Ion Channel Opening nAChR->Ion_Channel Depolarization Depolarization Ion_Channel->Depolarization

Predicted interaction of this compound at a cholinergic synapse.

Comparative Performance Analysis

To contextualize the potential efficacy of this compound, we compare its predicted activity with two well-established modulators of the nicotinic acetylcholine receptor: Cytisine and Varenicline. Cytisine is a naturally occurring quinolizidine alkaloid, structurally related to this compound, and is used as a smoking cessation aid. Varenicline is a synthetic partial agonist of the α4β2 nAChR, also prescribed for smoking cessation.

CompoundTargetMechanism of ActionBinding Affinity (Ki) for α4β2 nAChRAcetylcholinesterase Inhibition (IC50)
This compound nAChR (predicted), AChE (predicted)Partial Agonist / Inhibitor (predicted)Data Not AvailableData Not Available
Cytisine nAChRPartial Agonist~0.17 nM - 1.6 µMNot a primary mechanism
Varenicline nAChRPartial Agonist~0.06 nMNot a primary mechanism

Note: Binding affinities can vary depending on the experimental conditions and receptor subtype.

Experimental Protocols for Mechanism Validation

To experimentally validate the predicted mechanism of action of this compound, a series of in vitro assays are required. The following protocols provide a framework for these investigations.

Nicotinic Acetylcholine Receptor Binding Assay (Radioligand Displacement)

Objective: To determine the binding affinity of this compound for nicotinic acetylcholine receptors.

Principle: This competitive binding assay measures the ability of this compound to displace a radiolabeled ligand with known high affinity for nAChRs (e.g., [³H]-epibatidine or [³H]-cytisine) from receptors in a tissue or cell preparation.

Materials:

  • Rat or mouse brain tissue homogenate (rich in nAChRs) or cells expressing specific nAChR subtypes.

  • Radioligand: [³H]-epibatidine or [³H]-cytisine.

  • Unlabeled ("cold") ligand for non-specific binding determination (e.g., nicotine).

  • This compound and comparator compounds (Cytisine, Varenicline) at various concentrations.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Prepare brain membrane homogenates or cell lysates.

  • In a series of tubes, add a constant concentration of the radioligand and varying concentrations of this compound or comparator compounds.

  • For determining non-specific binding, add a high concentration of an unlabeled ligand.

  • Incubate the mixture at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters rapidly with ice-cold binding buffer.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound.

  • Determine the IC₅₀ (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay Workflow Start Prepare nAChR source (e.g., brain homogenate) Incubate Incubate with [³H]-ligand and varying concentrations of this compound Start->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash filters Filter->Wash Scintillation Scintillation Counting Wash->Scintillation Analysis Data Analysis: Calculate IC₅₀ and Ki Scintillation->Analysis End Determine Binding Affinity Analysis->End

Workflow for a radioligand binding assay.
Acetylcholinesterase Inhibition Assay (Ellman's Method)

Objective: To determine if this compound inhibits the activity of acetylcholinesterase.

Principle: This colorimetric assay measures the activity of AChE. The enzyme hydrolyzes acetylthiocholine to thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified spectrophotometrically at 412 nm.

Materials:

  • Purified acetylcholinesterase (from electric eel or recombinant human).

  • Acetylthiocholine iodide (substrate).

  • DTNB (Ellman's reagent).

  • Phosphate buffer (e.g., 0.1 M, pH 8.0).

  • This compound and a known AChE inhibitor (e.g., physostigmine) at various concentrations.

  • 96-well microplate and a microplate reader.

Procedure:

  • In a 96-well plate, add buffer, DTNB, and varying concentrations of this compound or the control inhibitor.

  • Add the acetylcholinesterase enzyme to each well and incubate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the substrate, acetylthiocholine.

  • Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode.

  • The rate of the reaction is proportional to the AChE activity.

  • Calculate the percentage of inhibition for each concentration of this compound.

  • Determine the IC₅₀ value, the concentration of this compound that inhibits 50% of the enzyme's activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

AChE Inhibition Assay Workflow Start Prepare reaction mixture: Buffer, DTNB, AChE Pre-incubate Pre-incubate with varying concentrations of this compound Start->Pre-incubate Add_Substrate Add Substrate (Acetylthiocholine) Pre-incubate->Add_Substrate Measure Measure Absorbance at 412 nm (Kinetic Reading) Add_Substrate->Measure Analysis Data Analysis: Calculate % Inhibition and IC₅₀ Measure->Analysis End Determine Inhibitory Potency Analysis->End

Workflow for an acetylcholinesterase inhibition assay.

Conclusion

The available evidence strongly suggests that this compound's mechanism of action involves the modulation of the cholinergic system, likely through interaction with nicotinic acetylcholine receptors. While direct experimental data for this compound is currently lacking, the provided experimental protocols offer a clear path for its validation. A thorough investigation of its binding affinity for various nAChR subtypes and its potential inhibitory effects on acetylcholinesterase will be crucial in elucidating its precise pharmacological profile. The comparison with established cholinergic modulators like cytisine and varenicline highlights the potential for this compound as a novel therapeutic agent, warranting further research to fully characterize its mechanism and therapeutic utility.

Comparing the purity and activity of Thermopsine from different commercial suppliers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in drug discovery and related scientific fields, the quality of chemical reagents is paramount to obtaining reliable and reproducible experimental results. Thermopsine, a quinolizidine alkaloid, has garnered interest for its anti-inflammatory properties. However, the purity and biological activity of this compound can vary between commercial suppliers. This guide provides a framework for comparing this compound from different sources, complete with detailed experimental protocols and data presentation templates.

Commercial Availability of this compound

Several chemical suppliers offer this compound. While some provide a stated purity, it is crucial for researchers to independently verify this information. The following table lists some of the commercial sources for this compound.

SupplierCatalog NumberStated Purity
AbacipharmTechABR137398.0%[1]
Parchem486-90-8Not specified
Simson Pharma LimitedCAS No- 486-90-8Certificate of Analysis provided
Cayman Chemical10009148≥98%
Biopurify486-90-8Not specified

Assessment of this compound Purity by High-Performance Liquid Chromatography (HPLC)

The purity of a chemical compound is a critical factor that can significantly impact experimental outcomes. High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for assessing the purity of small molecules like this compound.

Table 2: Purity Analysis of Commercial this compound Samples

SupplierLot NumberHPLC Purity (%)Number of Impurities DetectedNotes
Supplier A
Supplier B
Supplier C
Experimental Protocol: Purity Determination by HPLC

This protocol provides a general method for the analysis of this compound purity. Optimization of the mobile phase, column, and other parameters may be necessary.

1. Materials and Reagents:

  • This compound samples from different suppliers

  • HPLC grade acetonitrile

  • HPLC grade water

  • Trifluoroacetic acid (TFA)

  • Methanol for sample preparation

2. Instrumentation:

  • An HPLC system equipped with a UV detector, autosampler, and column oven.

  • A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient from 10% to 90% B over 20 minutes, followed by a 5-minute hold at 90% B, and a 5-minute re-equilibration at 10% B.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Prepare a stock solution of each this compound sample at 1 mg/mL in methanol.

  • Dilute the stock solution to a working concentration of 0.1 mg/mL with the initial mobile phase composition (90% A, 10% B).

5. Data Analysis:

  • Integrate the peak areas of all detected peaks in the chromatogram.

  • Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh this compound Sample prep2 Dissolve in Methanol (1 mg/mL) prep1->prep2 prep3 Dilute to 0.1 mg/mL with Mobile Phase prep2->prep3 hplc1 Inject Sample onto C18 Column prep3->hplc1 10 µL Injection hplc2 Gradient Elution (ACN/Water/TFA) hplc1->hplc2 hplc3 UV Detection at 220 nm hplc2->hplc3 data1 Integrate Peak Areas hplc3->data1 Chromatogram data2 Calculate % Purity data1->data2

Figure 1. Experimental workflow for this compound purity analysis by HPLC.

Assessment of this compound Biological Activity

The anti-inflammatory activity of this compound can be quantified by its ability to inhibit the release of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), from lipopolysaccharide (LPS)-stimulated macrophages. The murine macrophage cell line RAW 264.7 is a well-established model for this assay.[2]

Table 3: Biological Activity of Commercial this compound Samples

SupplierLot NumberIC50 for TNF-α Inhibition (µM)Maximum Inhibition (%)Cell Viability at 100 µM (%)
Supplier A
Supplier B
Supplier C
Experimental Protocol: LPS-Induced TNF-α Release Assay in RAW 264.7 Cells

1. Materials and Reagents:

  • RAW 264.7 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Lipopolysaccharide (LPS) from E. coli

  • This compound samples from different suppliers, dissolved in DMSO.

  • Murine TNF-α ELISA kit

  • Cell viability reagent (e.g., MTT or PrestoBlue)

2. Cell Culture and Seeding:

  • Culture RAW 264.7 cells in complete DMEM at 37°C in a humidified 5% CO2 incubator.

  • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

3. Treatment:

  • Prepare serial dilutions of each this compound sample in complete DMEM. The final DMSO concentration should be ≤ 0.1%.

  • Pre-treat the cells with varying concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (100 ng/mL) for 6-24 hours. Include a vehicle control (DMSO) and a positive control (LPS only).

4. TNF-α Measurement:

  • After the incubation period, collect the cell culture supernatants.

  • Quantify the concentration of TNF-α in the supernatants using a murine TNF-α ELISA kit according to the manufacturer's instructions.

5. Cell Viability Assay:

  • After collecting the supernatants, assess the viability of the remaining cells using a suitable cell viability reagent to ensure that the observed inhibition of TNF-α is not due to cytotoxicity.

6. Data Analysis:

  • Calculate the percentage inhibition of TNF-α release for each concentration of this compound compared to the LPS-only control.

  • Determine the IC50 value (the concentration of this compound that causes 50% inhibition of TNF-α release) by plotting the percentage inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.

G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cc1 Seed RAW 264.7 cells in 96-well plate cc2 Incubate overnight cc1->cc2 treat1 Pre-treat with this compound (1 hr) cc2->treat1 treat2 Stimulate with LPS (100 ng/mL) treat1->treat2 assay1 Collect Supernatant treat2->assay1 Incubate 6-24 hrs assay2 Measure TNF-α by ELISA assay1->assay2 assay3 Assess Cell Viability analysis1 Calculate % Inhibition assay2->analysis1 analysis2 Determine IC50 analysis1->analysis2 G cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates MAPK MAPK (p38, JNK) TLR4->MAPK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates MAPK->Nucleus Activates Transcription Factors TNFa_gene TNF-α Gene Nucleus->TNFa_gene Induces Transcription TNFa_protein TNF-α Protein (Inflammation) TNFa_gene->TNFa_protein Translation This compound This compound This compound->IKK Inhibits? This compound->MAPK Inhibits?

References

A Comparative Guide to Lupin Alkaloid Reference Standards in Phytochemical Analysis: Featuring Thermopsine

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of phytochemical analysis, the precision and reliability of quantitative measurements are paramount. This necessitates the use of well-characterized reference standards. For researchers investigating plant species containing quinolizidine alkaloids, such as those from the Lupinus (lupin) and Thermopsis genera, selecting the appropriate reference standard is a critical first step. This guide provides a comparative overview of Thermopsine and other commonly used lupin alkaloid reference standards, offering insights into their physicochemical properties and applications in modern analytical workflows.

Introduction to Lupin Alkaloids and the Role of Reference Standards

Lupin alkaloids are a class of naturally occurring compounds known for their bitter taste and a range of biological activities.[1][2] The accurate quantification of these alkaloids is crucial for food safety, as high concentrations can be toxic to humans and animals, and for drug development, given their potential pharmacological effects.[3][4][][6] Reference standards are highly purified compounds used as a benchmark for identifying and quantifying substances in a sample. Their use is essential for method validation, calibration, and ensuring the accuracy of analytical results.

Comparison of Key Lupin Alkaloid Reference Standards

While this compound is a valuable reference standard for the analysis of specific quinolizidine alkaloids, other compounds such as Lupanine and Sparteine are also widely utilized. The choice of a reference standard often depends on the specific alkaloids present in the plant material being studied and the analytical method employed. Below is a comparison of the key physicochemical properties of this compound, Lupanine, and Sparteine.

PropertyThis compoundLupanineSparteine
CAS Number 486-90-8[7][8][9][10]550-90-390-39-1[]
Molecular Formula C₁₅H₂₀N₂O[9][10]C₁₅H₂₄N₂OC₁₅H₂₆N₂
Molecular Weight 244.33 g/mol [8][9][10]248.36 g/mol 234.38 g/mol
Purity (Typical) ≥98%≥90.0% (as hydrochloride)≥98.0% (GC)
Solubility Soluble in DMSO[11]Data not readily availableData not readily available
Storage Temperature -20°C[11]-20°C (as hydrochloride)Room temperature or as specified
Primary Analytical Methods HPLC-DAD, HPLC-ELSD, LC-MS/MS, GC-MS[7][12]HPLC, GC-MSGC, GC-MS

Experimental Protocols

The accurate quantification of lupin alkaloids relies on robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD), Evaporative Light Scattering Detection (ELSD), or Mass Spectrometry (MS) are powerful techniques for this purpose. Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is also a widely used alternative.

This protocol is adapted from a validated method for the simultaneous analysis of 15 quinolizidine alkaloids, including this compound, in lupin seeds.[12]

1. Sample Preparation (Extraction)

  • Freeze-dry and grind the plant material (e.g., lupin seeds) to a fine powder.

  • Accurately weigh approximately 1 g of the powdered sample into a centrifuge tube.

  • Add 5 mL of an acidified methanol/water solution.

  • Vortex the mixture for 5 minutes to ensure thorough extraction.

  • Centrifuge the sample to pellet the solid material.

  • Filter the supernatant through a 0.45 µm membrane filter into an HPLC vial for analysis.[13]

2. LC-MS/MS Instrumentation and Conditions

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 100 × 2.1 mm).[12]

  • Mobile Phase A: Ammonium carbonate buffer (10 mmol/L, pH 9.0).[12]

  • Mobile Phase B: Methanol.[12]

  • Gradient Elution:

    • 0-1.0 min: 0% B

    • 8.0 min: 40% B

    • 12.0 min: 80% B

    • 12.2 - 14.2 min: 0% B (re-equilibration)[12]

  • Flow Rate: 0.4 mL/min.[12]

  • Injection Volume: 2 µL.[12]

  • Column Temperature: 50 °C.[12]

  • MS System: A tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI.[12]

  • Capillary Voltage: 3.0 kV.[12]

  • Cone Voltage: 30 V.[12]

  • Data Acquisition: Multiple Reaction Monitoring (MRM) mode, using specific precursor and product ion transitions for each target alkaloid.

3. Preparation of Standard Solutions

  • Prepare individual stock solutions of this compound and other target alkaloid reference standards in methanol (e.g., 200 µg/mL).

  • From the stock solutions, prepare a series of mixed working standard solutions of varying concentrations (e.g., from 1 to 200 ng/mL) by serial dilution with methanol.

  • Use these working standards to construct a calibration curve for the quantification of each alkaloid in the samples.

Visualizing Analytical and Biological Pathways

To better understand the context of using this compound and other lupin alkaloids as reference standards, the following diagrams illustrate a typical analytical workflow and a relevant biological signaling pathway.

analytical_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing SampleCollection Plant Material Collection & Drying Grinding Grinding to Fine Powder SampleCollection->Grinding Extraction Solvent Extraction Grinding->Extraction Filtration Filtration Extraction->Filtration Chromatography Chromatographic Separation (HPLC) Filtration->Chromatography Ionization Ionization (ESI) Chromatography->Ionization MassAnalysis Mass Analysis (MS/MS) Ionization->MassAnalysis PeakIntegration Peak Integration MassAnalysis->PeakIntegration Quantification Quantification using Reference Standard Calibration Curve PeakIntegration->Quantification Report Final Report Quantification->Report ReferenceStandard Reference Standard (e.g., this compound) Preparation ReferenceStandard->Quantification

A typical workflow for phytochemical analysis using a reference standard.

Lupin alkaloids, including this compound, are known to interact with various biological targets. For instance, several lupin alkaloids have been shown to act on nicotinic acetylcholine receptors (nAChRs).[3][6] The following diagram illustrates a simplified signaling pathway associated with nAChR activation.

signaling_pathway cluster_membrane Cell Membrane nAChR Nicotinic Acetylcholine Receptor (nAChR) Ca_influx Ca²⁺ Influx nAChR->Ca_influx LupinAlkaloid Lupin Alkaloid (e.g., Lupanine) LupinAlkaloid->nAChR binds & activates PI3K PI3K Ca_influx->PI3K activates Akt Akt PI3K->Akt activates Neuroprotection Neuroprotection/ Cell Survival Akt->Neuroprotection promotes

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thermopsine
Reactant of Route 2
Thermopsine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.